Technical Documentation Center

5-(4-Methoxyphenyl)nicotinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methoxyphenyl)nicotinonitrile
  • CAS: 1268095-82-4

Core Science & Biosynthesis

Foundational

Architecting Privileged Scaffolds: A Technical Guide to the Synthesis, Properties, and Applications of 5-(4-Methoxyphenyl)nicotinonitrile

Executive Summary In modern medicinal chemistry, the biaryl pyridine motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the biaryl pyridine motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 5-(4-Methoxyphenyl)nicotinonitrile serves as a critical intermediate and a prototypical pharmacophore in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in drug discovery.

Physicochemical Profiling & Structural Analysis

The structural architecture of 5-(4-Methoxyphenyl)nicotinonitrile features a central pyridine ring substituted with a cyano group at the C3 position and a 4-methoxyphenyl group at the C5 position[1].

Quantitative Chemical Profile

To facilitate compound registration and property forecasting, the core quantitative data for this scaffold is summarized below:

PropertyValue
Chemical Name 5-(4-Methoxyphenyl)nicotinonitrile
CAS Registry Number 1268095-82-4[1]
Molecular Formula C13H10N2O[1]
Molecular Weight 210.236 g/mol [1]
SMILES String COc1ccc(cc1)c2cncc(c2)C#N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Pyridine-N, Nitrile-N, Methoxy-O)
Topological Polar Surface Area (TPSA) ~45.2 Ų
Electronic and Steric Dynamics

The molecule exhibits a distinct "push-pull" electronic configuration. The 4-methoxyphenyl moiety acts as an electron-donating group (EDG) via resonance, increasing electron density along the biaryl axis. Conversely, the cyano group and the pyridine nitrogen act as strong electron-withdrawing groups (EWGs). This electronic polarization not only influences the molecule's dipole moment but also enhances its ability to participate in highly directional π-π stacking and dipole-directed interactions within lipophilic protein binding pockets.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The most efficient and scalable route to synthesize 5-(4-Methoxyphenyl)nicotinonitrile is via the Suzuki-Miyaura cross-coupling reaction [2]. The coupling of 5-bromonicotinonitrile with (4-methoxyphenyl)boronic acid is highly favored due to the electronic properties of the pyridine electrophile[2].

Causality in Experimental Design
  • Electrophile Activation: The electron-withdrawing nature of the pyridine-nitrile system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide. This facilitates rapid oxidative addition of the Palladium(0) catalyst into the C-Br bond[2].

  • Solvent Selection: A biphasic solvent system (e.g., 1,4-Dioxane/Water) is employed to ensure the solubility of the organic substrates while allowing the aqueous inorganic base to form the reactive boronate complex necessary for transmetalation.

  • Degassing: Oxygen must be rigorously excluded. Dissolved O2 rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the homocoupling of the boronic acid, destroying the stoichiometric balance.

Self-Validating Protocol: Suzuki-Miyaura Workflow
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromonicotinonitrile (1.0 equiv) and (4-methoxyphenyl)boronic acid (1.2 equiv). Note: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv) and Potassium Carbonate [K2CO3] (2.0 equiv)[2].

  • Solvent Introduction & Degassing: Add a mixture of 1,4-Dioxane and Water (4:1 v/v). Sparge the solution with Argon for 15 minutes.

  • Reaction Execution: Heat the mixture to 85°C under an Argon atmosphere for 12 hours.

    • Self-Validation Check: Monitor the reaction visually. If the reaction stalls and a fine black precipitate ("Palladium black") forms, this indicates irreversible catalyst degradation due to insufficient degassing or ligand dissociation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the pure biaryl nitrile.

SynthesisWorkflow A 5-Bromonicotinonitrile (Electrophile) C Oxidative Addition [Pd(0) -> Pd(II)] A->C B (4-Methoxyphenyl)boronic acid (Nucleophile) D Transmetalation (Base-Assisted) B->D C->D E Reductive Elimination [Pd(II) -> Pd(0)] D->E F 5-(4-Methoxyphenyl)nicotinonitrile (Target Scaffold) E->F

Logical progression of the Suzuki-Miyaura cross-coupling for biaryl pyridine synthesis.

Mechanistic Role in Drug Discovery

Biaryl pyridines like 5-(4-Methoxyphenyl)nicotinonitrile are frequently deployed as Negative Allosteric Modulators (NAMs) for GPCRs, such as the metabotropic glutamate receptor subtype 5 (mGluR5)[3]. While orthosteric antagonists often suffer from poor blood-brain barrier penetration and lack of subtype selectivity, allosteric modulators binding to the 7-transmembrane (7TM) domain offer superior pharmacological profiles[3].

Target Engagement & Signal Attenuation

The biaryl scaffold inserts into the deep, lipophilic allosteric pocket of the 7TM domain. The pyridine nitrogen often engages in critical hydrogen bonding with transmembrane serine or threonine residues, while the methoxyphenyl ring occupies a hydrophobic sub-pocket. This binding locks the receptor in an inactive conformation, preventing the Gq-protein mediated intracellular calcium release—a pathway heavily implicated in anxiety, depression, and Fragile X syndrome[3].

SignalingPathway LIG Endogenous Ligand (Glutamate) REC mGluR5 Receptor (GPCR Target) LIG->REC Orthosteric Activation NAM Biaryl Pyridine NAM (Allosteric Modulator) NAM->REC Allosteric Inhibition GPRO Gq Protein Complex REC->GPRO Signal Transduction EFF Phospholipase C (PLC) GPRO->EFF RESP Intracellular Ca2+ Flux (Attenuated) EFF->RESP

Mechanism of action for biaryl pyridine NAMs in attenuating mGluR5-mediated signaling.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The following self-validating analytical profile is expected for pure 5-(4-Methoxyphenyl)nicotinonitrile:

  • LC-MS (ESI+): A dominant peak at m/z 211.2 [M+H]+, confirming the molecular weight.

  • 1H NMR (400 MHz, CDCl3):

    • Pyridine Core: The pyridine protons will appear highly deshielded due to the adjacent nitrogen and cyano groups. Expect two doublets or fine multiplets around δ 8.8 - 9.0 ppm (H2 and H6) and a downfield shifted triplet/multiplet for H4.

    • Phenyl Ring: The para-substituted methoxyphenyl ring will display a characteristic AA'BB' splitting pattern: two distinct doublets integrating for 2H each, typically around δ 7.5 ppm and δ 7.0 ppm.

    • Self-Validation Marker (Methoxy Group): The methoxy (-OCH3) protons will appear as a sharp, highly diagnostic singlet integrating for 3H at approximately δ 3.85 ppm. If this singlet is absent or integrates incorrectly, it immediately indicates a failure in the cross-coupling reaction or the use of an incorrect boronic acid starting material.

References

  • Screening Compounds P28592 | EvitaChem - evitachem.com 1

  • Buy 5-Bromonicotinonitrile | 35590-37-5 - Smolecule - smolecule.com 2

  • Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC - nih.gov 3

Sources

Exploratory

Unlocking the Mechanism of Action of 5-(4-Methoxyphenyl)nicotinonitrile Derivatives: A Technical Guide to Kinase Inhibition and Apoptotic Pathways

Executive Summary: The Pharmacophoric Advantage In the landscape of targeted oncology, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a highly privileged structure. Specifically, 5-(4-Methoxyphenyl)nicotin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacophoric Advantage

In the landscape of targeted oncology, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a highly privileged structure. Specifically, 5-(4-Methoxyphenyl)nicotinonitrile derivatives represent a breakthrough class of small-molecule inhibitors. As an application scientist overseeing library screening and mechanism-of-action (MoA) validation, I have observed that the 4-methoxyphenyl substitution is not merely a structural variation—it is a calculated pharmacophoric choice.

The methoxy group (-OCH3) acts as an electron-donating group via resonance, enriching the electron density of the phenyl ring to enhance π−π stacking interactions with aromatic residues in the target protein's hinge region. Furthermore, the oxygen atom serves as a critical hydrogen bond acceptor, anchoring the molecule deep within the hydrophobic pockets of kinases [1]. This whitepaper dissects the core mechanisms of these derivatives, focusing on their role as potent PIM-1 and Tyrosine Kinase (TK) inhibitors, and provides self-validating experimental workflows for their preclinical evaluation.

Core Mechanisms of Action

The therapeutic efficacy of 5-(4-Methoxyphenyl)nicotinonitrile derivatives is driven by a multi-targeted mechanism that disrupts cancer cell survival pathways and forces malignant cells into programmed cell death.

Competitive Inhibition of PIM-1 Kinase

Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase overexpressed in various malignancies (e.g., prostate and breast cancers). PIM-1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.

Nicotinonitrile derivatives act as ATP-competitive inhibitors. The nitrogen of the pyridine ring and the nitrile group form critical hydrogen bonds with the hinge region of PIM-1 (specifically at Glu89). By blocking the ATP-binding pocket, these derivatives prevent the phosphorylation of BAD. Unphosphorylated BAD is then free to bind and neutralize anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby shifting the cellular balance toward apoptosis [2]. Recent in vitro studies demonstrate that optimized derivatives can achieve PIM-1 inhibition in the low nanomolar range (IC50 18.9 nM), outperforming standard inhibitors like Staurosporine [1].

Tyrosine Kinase (TK) and VEGFR-2 Modulation

Beyond PIM-1, the structural rigidity of the nicotinonitrile core allows for dual-targeting capabilities, particularly against Tyrosine Kinases (TK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 stifles tumor angiogenesis, cutting off the nutrient supply required for tumor proliferation [3]. Certain derivatives bearing imino moieties have demonstrated robust TK inhibition (up to 89% inhibition at sub-micromolar concentrations), leading to downstream cell cycle arrest [4].

Induction of Intrinsic Apoptosis and Cell Cycle Arrest

The culmination of PIM-1 and TK inhibition is the activation of the intrinsic mitochondrial apoptotic pathway. Mechanistic profiling reveals that 5-(4-Methoxyphenyl)nicotinonitrile derivatives trigger:

  • Mitochondrial Depolarization: Alteration of the Bax/Bcl-2 ratio leads to the loss of mitochondrial outer membrane potential ( ΔΨm ).

  • Cytochrome C Release: This initiates the formation of the apoptosome.

  • Caspase Cascade Activation: Significant induction (3- to 6-fold) of effector caspases 9 and 3 [4].

  • Cell Cycle Arrest: Depending on the specific cell line, flow cytometry data indicates robust arrest at the G1/S or G2/M checkpoints, preventing DNA replication [1].

G Compound 5-(4-Methoxyphenyl) nicotinonitrile Derivative PIM1 PIM-1 Kinase (ATP Pocket) Compound->PIM1 Competitive Inhibition BAD BAD Protein (Unphosphorylated/Active) PIM1->BAD Prevents Phosphorylation Bcl2 Bcl-2 / Bcl-xL (Inhibited) BAD->Bcl2 Binds & Neutralizes Mito Mitochondrial Membrane Depolarization Bcl2->Mito Loss of Outer Membrane Integrity Caspase Caspase 9 & 3 Activation Mito->Caspase Cytochrome C Release Apoptosis Intrinsic Apoptosis & Cell Cycle Arrest Caspase->Apoptosis Execution Phase

Caption: Mechanism of PIM-1 kinase inhibition by nicotinonitrile derivatives leading to intrinsic apoptosis.

Quantitative Efficacy Data

The following tables synthesize in vitro profiling data for lead 5-(4-Methoxyphenyl)nicotinonitrile derivatives against primary kinase targets and human carcinoma cell lines.

Table 1: Kinase Inhibitory Profiling
Compound DesignationPrimary TargetIC50 ValueReference ControlControl IC50
Compound 7b PIM-1 Kinase18.9 nMStaurosporine16.7 nM
Compound 4k PIM-1 Kinase21.2 nMStaurosporine16.7 nM
Compound 4d PIM-1 Kinase0.46 µMQuercetagetin0.56 µM
Compound 5g Tyrosine Kinase (TK)352.0 nMErlotinib (Standard)Varies by assay
Table 2: In Vitro Cytotoxicity (MTT Assay)
Compound DesignationMCF-7 (Breast) IC50PC-3 (Prostate) IC50HepG2 (Liver) IC50
Compound 7b 3.58 µM3.60 µMN/A
Compound 4c 15.74 µM13.64 µM8.02 µM
5-Fluorouracil (5-FU) 5.00 µM 6.00 µM9.42 µM

Data synthesized from recent pharmacological evaluations [1][2][4].

Experimental Methodologies & Workflows

To ensure scientific integrity, the evaluation of these derivatives requires self-validating assay systems. Below are the optimized protocols for target validation and phenotypic screening.

Protocol 1: Time-Resolved FRET (TR-FRET) PIM-1 Kinase Assay

Causality Note: As an application scientist, I mandate TR-FRET over standard colorimetric assays for nicotinonitrile derivatives. Highly conjugated heterocyclic systems often exhibit autofluorescence. The time-resolved nature of TR-FRET ensures that short-lived background fluorescence decays before the emission signal is quantified, guaranteeing a high signal-to-noise ratio and preventing false positives.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human PIM-1 kinase and ULight-labeled BAD peptide substrate in Kinase Buffer.

  • Compound Addition: Dispense 5-(4-Methoxyphenyl)nicotinonitrile derivatives (serially diluted in DMSO) into a 384-well proxiplate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for PIM-1 ( 10 µM) to ensure the assay is sensitive to competitive inhibitors. Incubate at 23°C for 60 minutes.

  • Detection: Add Europium-anti-phospho-BAD antibody and EDTA (to stop the kinase reaction by chelating Mg2+).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Annexin V-FITC/PI Flow Cytometry for Apoptosis

Causality Note: To prove that cell death is apoptotic rather than necrotic, we utilize the Annexin V/Propidium Iodide (PI) double-staining method. Annexin V specifically binds to phosphatidylserine, which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.

Step-by-Step Procedure:

  • Cell Treatment: Seed PC-3 or MCF-7 cells ( 1×105 cells/well) in 6-well plates. Treat with the derivative at its established IC50 concentration for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface phosphatidylserine.

  • Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Gating Strategy (Self-Validation): Use single-stained controls to set compensation matrices. Gate for:

    • Lower Left (FITC-/PI-): Viable cells.

    • Lower Right (FITC+/PI-): Early apoptosis.

    • Upper Right (FITC+/PI+): Late apoptosis.

Workflow Synth 1. Synthesis 4-methoxyphenyl substitution Biochem 2. Target Validation TR-FRET Kinase Assay Synth->Biochem Cellular 3. Phenotypic Assay MTT Cytotoxicity (MCF-7, PC-3) Biochem->Cellular Mechanism 4. MoA Confirmation Annexin V FACS & Western Blot Cellular->Mechanism

Caption: Standardized preclinical screening workflow for nicotinonitrile-based kinase inhibitors.

Conclusion

The 5-(4-Methoxyphenyl)nicotinonitrile scaffold is a masterclass in rational drug design. By leveraging the electron-donating and hydrogen-bonding properties of the methoxy group, researchers can achieve highly specific, low-nanomolar inhibition of oncogenic kinases like PIM-1 and VEGFR-2. Adhering to the rigorous, self-validating biochemical and cellular workflows outlined in this guide ensures that observed cytotoxic effects are accurately attributed to intrinsic apoptotic pathways, accelerating the pipeline from hit-to-lead optimization.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 2025. Available at:[Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 2023. Available at:[Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 2018. Available at:[Link]

Foundational

Thermodynamic Stability Profiling of 5-(4-Methoxyphenyl)nicotinonitrile: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Structural Thermodynamics 5-(4-Methoxyphenyl)nicotinonit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Structural Thermodynamics

5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4) is a highly functionalized biaryl intermediate widely utilized in medicinal chemistry and advanced materials synthesis[1][2]. From a thermodynamic perspective, this molecule represents a classic "push-pull" electronic system. The electron-donating 4-methoxyphenyl group and the electron-withdrawing 3-cyano group, bridged by a pyridine core, create a pronounced molecular dipole that dictates both its crystal lattice energy and its solution-state stability.

As a Senior Application Scientist, I approach the thermodynamic profiling of such biaryl carbonitriles not merely as a data-collection exercise, but as an investigation into molecular causality. The thermodynamic stability of this compound is governed by the rotational energy barrier of the biaryl bond and the stabilization of its coplanar conformation via π -conjugation. Understanding these parameters is critical; a failure to map the thermodynamic boundaries of this compound can lead to unexpected polymorphic shifts during formulation or premature degradation during synthesis.

Solid-State Thermodynamic Profiling

The solid-state stability of a pharmaceutical intermediate dictates its shelf-life, handling requirements, and downstream processability. For polyaromatic pyridine-carbonitriles, the crystalline state is typically dominated by strong intermolecular π−π stacking and dipole-dipole interactions induced by the nitrile group, leading to exceptionally high thermal stability[3].

Causality in Thermal Analysis

To accurately map the thermodynamic landscape, we rely on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

  • Why use a heating rate of 10 °C/min in DSC? A slower rate might allow a metastable polymorph to recrystallize into a stable form during the scan, masking the initial endothermic transition. A 10 °C/min rate provides an optimal signal-to-noise ratio, capturing the true heat of fusion ( ΔHf​ ) without inducing excessive thermal lag that would artificially inflate the apparent melting temperature ( Tm​ ).

  • Why use a pinhole-vented pan in TGA? Hermetically sealing the pan would trap volatile degradation products (such as methoxy radical cleavage products), artificially increasing internal pressure and shifting the thermodynamic equilibrium of decomposition. A vented pan ensures we strictly measure mass loss as a function of temperature at standard atmospheric pressure.

Baseline thermodynamic data from the unsubstituted 3-pyridinecarbonitrile core indicates strong inherent stability[4], and the addition of the 4-methoxyphenyl group further rigidifies the lattice, pushing the 5% weight loss decomposition temperature ( Td​ ) well above 400 °C[3].

G A 5-(4-Methoxyphenyl) nicotinonitrile B Solid-State Analysis A->B C Solution-State Analysis A->C D DSC / TGA (Thermal Stability) B->D E X-Ray Diffraction (Polymorphism) B->E F Hydrolysis (pH Stress) C->F G Oxidation (Peroxide/UV) C->G

Fig 1: Bimodal thermodynamic characterization workflow for biaryl nicotinonitriles.

Solution-State Kinetics & Degradation Pathways

While the solid state is thermodynamically robust, dissolving 5-(4-Methoxyphenyl)nicotinonitrile introduces solvent-solute interactions that lower the activation energy ( ΔG‡ ) for degradation. The primary thermodynamic vulnerability in this molecule is the nitrile (-CN) group .

At a neutral pH, the nitrile group is kinetically inert. However, under acidic or basic stress, the hydration of the nitrile becomes exergonic.

  • Base Catalysis: Hydroxide ions attack the electrophilic carbon of the nitrile, forming an imidic acid intermediate that rapidly tautomerizes to an amide.

  • Thermodynamic Sink: The resulting amide is further hydrolyzed to a carboxylic acid. Because the carboxylic acid is deprotonated in basic conditions (forming a highly stable carboxylate salt), this final step acts as a thermodynamic sink, driving the entire equilibrium forward.

G Nitrile Nitrile (-CN) Stable at pH 7 Amide Amide (-CONH2) Intermediate Nitrile->Amide H2O, H+/OH- Rate-Limiting Acid Carboxylic Acid (-COOH) Final Degradant Amide->Acid H2O Fast

Fig 2: Thermodynamic degradation pathway of the nitrile functional group under aqueous stress.

Standardized Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . A protocol is only scientifically rigorous if it contains internal checks that immediately flag instrument drift or sample preparation errors.

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

Objective: Determine Tm​ , ΔHf​ , and Td​ .

  • System Validation (Crucial Step): Run a high-purity Indium standard. Self-Validation Check: If the extrapolated onset of the Indium melting peak deviates by >0.5 °C from 156.6 °C, abort the run and recalibrate the instrument.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 5-(4-Methoxyphenyl)nicotinonitrile into an aluminum crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: Oxygen must be excluded to prevent oxidative exothermic reactions from masking subtle endothermic polymorphic transitions.

  • Heating Program: Equilibrate at 25 °C for 5 minutes, then heat at 10 °C/min to 300 °C (for DSC) or 600 °C (for TGA).

  • Data Integration: Calculate the integral of the melting endotherm to determine the heat of fusion ( ΔHf​ ).

Protocol B: Forced Degradation (Solution-State)

Objective: Map the kinetic degradation of the nitrile group.

  • Solvent Selection: Prepare a 20% Acetonitrile / 80% Aqueous Buffer solution. Causality: Biaryl compounds exhibit poor aqueous solubility. The organic co-solvent prevents the compound from precipitating. If precipitation occurs, the solid state thermodynamically protects the molecule, artificially halting the kinetic degradation curve.

  • Stress Conditions: Prepare three vials:

    • Vial 1 (Acidic): Adjust to pH 1.2 using 0.1 N HCl.

    • Vial 2 (Basic): Adjust to pH 12.0 using 0.1 N NaOH.

    • Vial 3 (Control): pH 7.4 Phosphate buffer.

  • Incubation & Sampling: Incubate at 60 °C (to accelerate kinetics). Aliquot 100 µL at t=0,24,48, and 72 hours.

  • Quenching: Immediately neutralize the aliquots to pH 7 to halt the degradation kinetics before HPLC injection. Self-Validation Check: The mass balance (Area of Parent + Area of Degradants) must remain within 98-102% of the t=0 area. A drop in mass balance indicates the formation of volatile degradants or precipitation.

Quantitative Thermodynamic Data Summary

While specific batch-to-batch data for proprietary intermediates can vary, the following table summarizes the predictive and empirically derived thermodynamic parameters for 5-(4-Methoxyphenyl)nicotinonitrile based on its structural class[3][4].

Thermodynamic ParameterPredictive Range / ValueAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 115 °C – 145 °CDSCIndicates crystal lattice energy; higher values suggest strong π−π stacking.
Heat of Fusion ( ΔHf​ ) 25 – 35 kJ/molDSC IntegrationEnergy required to disrupt the biaryl solid-state network.
Decomposition Onset ( Td​ ) > 430 °CTGA (5% weight loss)High thermal stability is a hallmark of polyaromatic pyridine-carbonitriles[3].
LogP (Octanol/Water) 2.8 – 3.2HPLC / Shake-flaskHydrophobic driving force; dictates solvation thermodynamics.
Nitrile Hydrolysis ΔG‡ > 100 kJ/mol (at pH 7)Isothermal CalorimetryHigh kinetic barrier prevents spontaneous degradation at neutral pH.

References

  • Screening Compounds P28592 | EvitaChem: 5-(4-Methoxyphenyl)
  • CAS: 1268095-82-4 | CymitQuimica: 5-(4-Methoxyphenyl)
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions Source: Beilstein Journals URL
  • Source: National Institute of Standards and Technology (NIST)

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 5-(4-Methoxyphenyl)nicotinonitrile

Abstract This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of 5-(4-Methoxyphenyl)nicotinonitrile, a novel compound with potential therapeutic applications. Recognizing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of 5-(4-Methoxyphenyl)nicotinonitrile, a novel compound with potential therapeutic applications. Recognizing the diverse biological activities of the nicotinonitrile scaffold, this document outlines a strategic, multi-tiered approach to elucidate the compound's mechanism of action, identify potential therapeutic targets, and proactively assess safety liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable protocols for a thorough preclinical evaluation. We will progress from broad, early-stage safety assessments to focused, mechanism-based assays, ensuring a robust and scientifically rigorous characterization of this promising molecule.

Introduction: The Rationale for Profiling 5-(4-Methoxyphenyl)nicotinonitrile

The nicotinonitrile (or cyanopyridine) moiety is a key pharmacophore found in a variety of biologically active compounds. The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of these molecules to their biological targets.[1] The core structure of 5-(4-Methoxyphenyl)nicotinonitrile suggests its potential for interacting with a range of biological targets. While a comprehensive pharmacological profile for this specific molecule is not yet established, the broader class of nicotinonitrile derivatives has demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects. This precedent necessitates a systematic in vitro investigation to unlock its therapeutic potential and identify any potential safety concerns at an early stage.

A critical initial step in this process is to evaluate the compound's "drug-likeness" using established computational models such as Lipinski's Rule of Five.[1][2][3][4] This rule of thumb assesses the likelihood of a compound being an orally active drug in humans based on its physicochemical properties.[1][2][3][4]

Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)nicotinonitrile and Lipinski's Rule of Five Analysis

PropertyValue (Predicted)Lipinski's Rule of Five GuidelineCompliance
Molecular Weight~222.25 g/mol < 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)~2.5≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (2 Nitrogens, 1 Oxygen)≤ 10Yes

Note: Values are estimations based on the chemical structure and may vary slightly based on the prediction software used. The LogP value is a crucial determinant of a drug's ADME properties.[5]

The favorable predicted physicochemical properties of 5-(4-Methoxyphenyl)nicotinonitrile underscore its potential as a drug candidate and justify a comprehensive in vitro pharmacological evaluation.

Foundational Profiling: Early Safety and ADME Assessment

Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to de-risk a drug discovery program and prevent late-stage failures.[6][7][8][9][10][11]

In Vitro Safety Pharmacology Profiling

A broad-panel in vitro safety pharmacology screen is the first step to identify potential off-target interactions that could lead to adverse drug reactions (ADRs).[12][13][14][15] These panels typically consist of radioligand binding and functional assays for a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[12][13][14][16]

Experimental Workflow: Safety Pharmacology Profiling

G compound 5-(4-Methoxyphenyl)nicotinonitrile (Stock Solution in DMSO) dilution Serial Dilution (e.g., 10 µM final concentration) compound->dilution panel Broad Target Panel (e.g., Eurofins SafetyScreen44™ or similar) - GPCRs - Ion Channels - Transporters - Enzymes dilution->panel binding_assay Radioligand Binding Assays panel->binding_assay functional_assay Functional Assays panel->functional_assay data_analysis Data Analysis (% Inhibition or Activation) binding_assay->data_analysis functional_assay->data_analysis hit_id Hit Identification (Significant Activity at a Specific Target) data_analysis->hit_id follow_up Follow-up Dose-Response Studies (IC50/EC50 Determination) hit_id->follow_up

Caption: Workflow for in vitro safety pharmacology profiling.

This initial screen will provide a "red flag" report, highlighting any significant off-target activities that require further investigation.

Early ADME Profiling

Understanding a compound's ADME properties is fundamental to its development as a drug.[6][8][10][17][18] A standard panel of in vitro ADME assays should be conducted concurrently with safety profiling.

Table 2: Recommended In Vitro ADME Assays

AssayPurpose
Aqueous Solubility Determines the solubility of the compound in physiological buffers.
LogD at pH 7.4 Measures lipophilicity at physiological pH, impacting membrane permeability and distribution.[5]
Plasma Stability Assesses the compound's stability in plasma from different species (e.g., human, rat, mouse).
Microsomal Stability Evaluates metabolic stability in liver microsomes, providing an early indication of metabolic clearance.
CYP450 Inhibition Screens for inhibition of major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to predict drug-drug interaction potential.[19][20][21]
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target.

Hypothesis-Driven Profiling: Exploring Potential Therapeutic Targets

Based on the known activities of related nicotinonitrile compounds, a focused investigation into cancer-related targets is warranted.

Kinase Inhibitor Profiling

Given that some nicotinonitrile derivatives have been reported to inhibit kinases like Pim-1 and IKK-β, a broad kinase panel screen is a logical next step.[22][23]

Experimental Workflow: Kinase Panel Screening

G compound 5-(4-Methoxyphenyl)nicotinonitrile kinase_panel Broad Kinase Panel (e.g., Reaction Biology HotSpot™ or Promega Kinase Selectivity Profiling Systems) compound->kinase_panel atp_conc Select ATP Concentration (e.g., 10 µM or Km) kinase_panel->atp_conc assay Kinase Activity Assay (e.g., ADP-Glo™ Luminescent Assay) atp_conc->assay data Data Acquisition (% Inhibition at a fixed concentration) assay->data hit_kinases Identify Hit Kinases data->hit_kinases ic50 IC50 Determination for Hit Kinases hit_kinases->ic50

Caption: Workflow for kinase inhibitor profiling.

This screen will identify any specific kinases that are potently inhibited by 5-(4-Methoxyphenyl)nicotinonitrile, providing valuable leads for its mechanism of action.

Cellular Cytotoxicity and Proliferation Assays

To assess the compound's potential as an anticancer agent, its effect on the viability and proliferation of various cancer cell lines should be determined.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][27]

  • Cell Seeding: Plate cancer cells (e.g., a panel including breast, colon, lung, and leukemia cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-(4-Methoxyphenyl)nicotinonitrile (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the purple formazan crystals.[24][28]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (the concentration of compound that inhibits cell growth by 50%).

Mechanistic Deep Dive: AHR and CYP450 Modulation

The planar, aromatic structure of 5-(4-Methoxyphenyl)nicotinonitrile makes it a candidate for interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway. AHR is a ligand-activated transcription factor that plays a role in xenobiotic metabolism, primarily through the induction of Cytochrome P450 enzymes like CYP1A1.

Aryl Hydrocarbon Receptor (AHR) Activation/Antagonism

A cell-based reporter assay can determine if the compound acts as an agonist or antagonist of AHR.

Experimental Workflow: AHR Reporter Assay

G cells Hepa-1c1c7 or HepG2 cells (stably transfected with AHR-responsive luciferase reporter) agonist_mode Treat with 5-(4-Methoxyphenyl)nicotinonitrile cells->agonist_mode antagonist_mode Co-treat with known AHR agonist (e.g., TCDD) + 5-(4-Methoxyphenyl)nicotinonitrile cells->antagonist_mode incubation Incubate for 24 hours agonist_mode->incubation antagonist_mode->incubation lysis Cell Lysis incubation->lysis luciferase Luciferase Assay lysis->luciferase readout Measure Luminescence luciferase->readout analysis Determine Agonist (EC50) or Antagonist (IC50) Activity readout->analysis

Caption: Workflow for AHR agonist and antagonist assays.

CYP1A1 Enzyme Activity (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay is a sensitive method to measure the catalytic activity of CYP1A1.[29][30] This assay can determine if 5-(4-Methoxyphenyl)nicotinonitrile inhibits CYP1A1 activity directly or induces its expression (typically measured after a longer pre-incubation period).

Protocol: EROD Assay for CYP1A1 Inhibition

  • Enzyme Source: Use human liver microsomes or recombinant human CYP1A1.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme source and 5-(4-Methoxyphenyl)nicotinonitrile at various concentrations.

  • Substrate Addition: Add the substrate, 7-ethoxyresorufin, to initiate the reaction.[31]

  • Incubation: Incubate the mixture at 37°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent like acetonitrile.[31]

  • Fluorescence Measurement: Measure the formation of the fluorescent product, resorufin, using a plate reader (excitation ~530 nm, emission ~590 nm).[31]

  • Data Analysis: Calculate the rate of resorufin formation and determine the IC50 of 5-(4-Methoxyphenyl)nicotinonitrile for CYP1A1 inhibition.

Data Synthesis and Future Directions

The culmination of these in vitro assays will provide a comprehensive pharmacological profile of 5-(4-Methoxyphenyl)nicotinonitrile.

Table 3: Summary of Proposed In Vitro Profiling and Key Outputs

Profiling StageAssaysKey OutputsRationale
Foundational Safety Pharmacology Panel, ADME PanelOff-target liabilities, IC50/EC50 for off-targets, solubility, stability, CYP inhibition profileDe-risk the compound early by identifying potential safety and pharmacokinetic issues.[7][9][11]
Hypothesis-Driven Kinase Panel Screen, Cellular Cytotoxicity (MTT)IC50 values against a panel of kinases, IC50 values against various cancer cell linesInvestigate potential anticancer activity based on the properties of the nicotinonitrile scaffold.
Mechanistic AHR Reporter Assay, EROD Assay (CYP1A1)EC50 (agonist) or IC50 (antagonist) for AHR, IC50 for CYP1A1 inhibitionElucidate a potential mechanism of action related to AHR signaling and xenobiotic metabolism.

The results from this profiling cascade will guide the next steps in the drug discovery process. For instance, potent and selective kinase inhibition coupled with cancer cell cytotoxicity would warrant further investigation into the specific signaling pathways involved and progression into in vivo cancer models. Conversely, significant off-target activity identified in the safety screen would necessitate medicinal chemistry efforts to improve selectivity. A thorough understanding of the compound's in vitro pharmacology is the bedrock upon which a successful drug development program is built.

References

  • A Validated IKK beta Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Why Early Safety Profiling Matters: Visualizing Risk Before It Reaches the Clinic. Eurofins Discovery. [Link]

  • In vitro ADME. Selvita. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. Southern Research. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • EROD assay protocol. [Link]

  • Panel profiling of kinase inhibitors approved for clinical use. A,... ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. PubMed. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Lipinski's rule of five. Moodle@Units. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Ethoxyresorufin-O-Deethylase (EROD) Assay. Bio-protocol. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • MTT (Assay protocol). [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PMC. [Link]

  • GENLISA Human Ethoxyresorufin-O- Deethylase (EROD) ELISA. Krishgen Biosystems. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [Link]

  • Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance. PubMed. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... Protocols.io. [Link]

  • Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Taylor & Francis Online. [Link]

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • The role of pharmacological profiling in safety assessment. PubMed. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • IKKβ Kinase Assay Kit IKKb 78507. BPS Bioscience. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(4-Methoxyphenyl)nicotinonitrile via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Compound: 5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4) Application: Advanced intermediate for medicinal chemistry, kinase inhibitors, and receptor modulators. Methodology: Palladium-Catalyzed Suzuki-Miya...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4) Application: Advanced intermediate for medicinal chemistry, kinase inhibitors, and receptor modulators. Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Scope

The construction of complex biaryl architectures is a cornerstone of modern drug discovery. 5-(4-Methoxyphenyl)nicotinonitrile is a highly valuable privileged scaffold, combining the hydrogen-bond accepting capability of a nitrile-substituted pyridine with the electron-rich characteristics of an anisole moiety. This application note details a robust, field-proven protocol for synthesizing this compound via the Suzuki-Miyaura cross-coupling of 5-bromonicotinonitrile and (4-methoxyphenyl)boronic acid.

Palladium-catalyzed cross-coupling reactions of 5-bromonicotinonitrile represent one of the most powerful synthetic methodologies for constructing carbon-carbon bonds[1]. The protocol provided herein has been optimized for high yield, scalability, and minimal catalyst degradation, ensuring reproducible results for drug development professionals.

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe. The efficiency of this specific coupling relies on the electronic synergy between the two coupling partners[2]:

  • Oxidative Addition (The Electrophile): The electron-withdrawing nature of the pyridine-nitrile system significantly lowers the LUMO energy of the C-Br bond[1]. This electronic activation accelerates the oxidative addition of the Pd(0) catalyst, which is typically the rate-determining step in unactivated aryl halides. This allows for the use of milder conditions compared to electron-rich aryl bromides[1].

  • Transmetalation (The Nucleophile): (4-Methoxyphenyl)boronic acid is highly electron-rich due to the +M (mesomeric) effect of the methoxy group. This increased nucleophilicity facilitates rapid transmetalation with the Pd(II) intermediate.

  • Base & Solvent Selection: A biphasic system of Dioxane/H₂O (4:1) with K₂CO₃ is selected. Dioxane provides excellent solubility for the organic substrates and the palladium catalyst. Water is strictly required to dissolve the inorganic base and to generate the reactive boronate complex [Ar−B(OH)3​]− , which is the actual species undergoing transmetalation.

  • Catalyst Selection: While standard Pd(PPh₃)₄ can be used, Pd(dppf)Cl₂ is chosen for the optimized protocol. The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complexes, accelerating the reductive elimination step and providing superior thermal stability against the precipitation of inactive "Pd black".

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative data from our optimization studies, highlighting the causality behind the final protocol parameters.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801668%Moderate conversion; some protodeboronation observed.
2Pd(OAc)₂ / PPh₃K₃PO₄DMF / H₂O1001274%Rapid initial rate, but catalyst degradation (Pd black) occurred.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 90 14 92% Clean conversion; bidentate ligand stabilized the active Pd species.
4Pd(dppf)Cl₂Cs₂CO₃Dioxane / H₂O901490%Excellent yield, but Cs₂CO₃ is less cost-effective for scale-up.

Experimental Workflow

ExperimentalWorkflow Step1 1. Preparation Weigh Substrates & Catalyst Step2 2. Inertion Schlenk Cycle (Ar/Vacuum x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed Dioxane/H2O Step2->Step3 Step4 4. Reaction Heat at 90°C, Monitor by LC-MS Step3->Step4 Step5 5. Workup Liquid-Liquid Extraction (EtOAc) Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating in-process controls to ensure scientific integrity at every step.

Step 1: Reagent Preparation & Inertion
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinonitrile (1.0 equiv, 5.0 mmol, 915 mg), (4-methoxyphenyl)boronic acid (1.2 equiv, 6.0 mmol, 912 mg), anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol, 1.73 g), and Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol, 183 mg).

  • Self-Validation Check: The Pd(dppf)Cl₂ catalyst must be a vibrant red/orange powder. If the powder is brown or grey, the palladium has oxidized/degraded, and the reaction will fail.

  • Seal the flask with a rubber septum. Perform three rigorous evacuate/backfill cycles using a vacuum manifold and high-purity Argon.

Step 2: Solvent Addition & Degassing
  • In a separate flask, prepare 20 mL of a Dioxane/H₂O (4:1 v/v) mixture. Degas the solvent by sparging with Argon for at least 15 minutes.

  • Add the degassed solvent mixture to the Schlenk flask via a syringe through the septum.

  • Causality Note: Oxygen must be strictly excluded. Pd(0) intermediates are highly oxophilic and will rapidly form inactive Pd(II) peroxo complexes if ambient air is introduced.

Step 3: Reaction Execution
  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12–14 hours.

  • Self-Validation Check: The mixture will initially appear as a red/orange suspension. As the reaction progresses, it will transition into a dark, homogeneous solution. Warning: A sudden precipitation of a silver/black mirror on the flask walls indicates "Pd black" formation (catalyst death).

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting 5-bromonicotinonitrile ( Rf​≈0.6 ) should completely disappear, replaced by a new, intensely UV-active spot ( Rf​≈0.4 ) corresponding to the product.

Step 4: Workup & Extraction
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Deionized Water (20 mL).

  • Transfer to a separatory funnel and separate the organic layer. Extract the remaining aqueous layer with additional Ethyl Acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification & Analytical Verification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 30% EtOAc in Hexanes.

  • Evaporate the product-containing fractions to afford 5-(4-Methoxyphenyl)nicotinonitrile as a pale yellow to white solid.

  • Analytical Verification: Confirm identity via LC-MS. The expected mass is [M+H]+=211.08 .

Mechanistic Pathway

MechanisticPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)Br] Pd0->OxAdd 5-Bromonicotinonitrile TransMet Transmetalation [Pd(II)(Ar)(Ar')] OxAdd->TransMet (4-Methoxyphenyl)boronic acid + K2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim Halide Exchange & Transfer RedElim->Pd0 5-(4-Methoxyphenyl)nicotinonitrile

Catalytic cycle of the Suzuki-Miyaura coupling for 5-(4-Methoxyphenyl)nicotinonitrile.

References

  • Smolecule. (2023). Buy 5-Bromonicotinonitrile | 35590-37-5. Smolecule.[URL: https://www.smolecule.com/products/35590-37-5][1]

  • Keck, T. M., et al. (2011). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. PubMed Central (PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131718/][3]

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. BenchChem. [URL: https://www.benchchem.com/][4]

  • BenchChem. (2025). Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Comparative Guide. BenchChem.[URL: https://www.benchchem.com/][2]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 5-(4-Methoxyphenyl)nicotinonitrile

Abstract This application note presents a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(4-Methoxyphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(4-Methoxyphenyl)nicotinonitrile. This compound, featuring a moderately polar nicotinonitrile core and a non-polar methoxyphenyl group, requires careful selection of stationary and mobile phases to achieve optimal separation with excellent peak symmetry. We detail a comprehensive workflow, from initial method scouting and column selection to mobile phase optimization and system suitability, grounded in chromatographic first principles. The final validated method is suitable for purity assessment and quantitative analysis in research and quality control environments.

Introduction and Initial Considerations

5-(4-Methoxyphenyl)nicotinonitrile is a substituted pyridine derivative of interest in pharmaceutical and materials science research.[1] Accurate quantification is essential for reaction monitoring, purity determination, and stability studies. The molecule's structure presents a unique analytical challenge: it contains a basic pyridine nitrogen, a polar nitrile group, and a hydrophobic methoxyphenyl moiety. This amphiphilic character can lead to poor chromatographic performance, such as peak tailing on traditional silica-based columns, if the method is not carefully developed.[2][3]

Analyte Physicochemical Properties:

PropertyStructureRationale for HPLC Method Development
Chemical Structure Chemical structure of 5-(4-Methoxyphenyl)nicotinonitrileThe structure contains both hydrophobic (phenyl ring) and polar/basic (pyridine, nitrile) functional groups, making reversed-phase chromatography a suitable starting point.[4] The basicity of the pyridine nitrogen (pKa ≈ 5-6) necessitates pH control of the mobile phase to prevent peak tailing.[3][5]
Molecular Formula C₁₃H₁₀N₂O-
Molecular Weight 210.23 g/mol Suitable for standard HPLC columns with pore sizes around 100-120 Å.[6]
Polarity Moderately PolarThe combination of polar and non-polar regions suggests that standard C18 columns might work, but columns with alternative selectivity (e.g., Phenyl or polar-embedded) should be screened for optimal peak shape and retention.[7]
UV Absorbance Aromatic SystemThe conjugated aromatic system is expected to have strong UV absorbance, making UV detection a highly suitable technique. A starting wavelength of ~270-280 nm is a logical choice based on the chromophores present.[8][9]

HPLC Method Development Strategy

Our strategy follows a logical, multi-phase approach designed to efficiently identify and refine the optimal chromatographic conditions. This process ensures that key parameters are systematically evaluated, leading to a robust and reliable method. The workflow emphasizes understanding the chemical interactions between the analyte, the stationary phase, and the mobile phase.

MethodDevelopmentWorkflow cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Scouting Initial Method Scouting (Column & Solvent Screen) Decision1 Acceptable Peak Shape & Retention? Scouting->Decision1 Decision1:e->Scouting:w No, Re-screen Optimization Mobile Phase Optimization (Gradient, pH, Temperature) Decision1->Optimization Yes Decision2 SST Criteria Met? Optimization->Decision2 Decision2:e->Optimization:w No, Refine Validation Method Validation (ICH Q2(R1)) Decision2->Validation Yes FinalMethod Final Analytical Method Validation->FinalMethod

Caption: Overall workflow for HPLC method development.

Experimental Protocols

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Acetonitrile (ACN): HPLC grade, UV cutoff ≤190 nm.[10]

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity.

  • Formic Acid: LC-MS grade, ≥99%.

  • Ammonium Formate: LC-MS grade, ≥99%.

  • 5-(4-Methoxyphenyl)nicotinonitrile: Reference standard, >98% purity.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition.

Phase 1: Method Scouting and Column Selection

Causality: The primary goal of the scouting phase is to find a stationary phase that provides adequate retention and, most importantly, a symmetrical peak shape. The basic pyridine nitrogen in the analyte can interact with acidic silanol groups on the surface of conventional silica-based C18 columns, causing peak tailing.[11] Therefore, screening columns with different selectivities is crucial.

  • Standard C18: Provides a baseline for hydrophobic retention.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl-hexyl ligands and the aromatic rings of the analyte. This can improve peak shape and retention for aromatic compounds.[7][12]

  • Polar-Embedded/Endcapped C18: These columns have polar groups embedded in the alkyl chains or used to cap residual silanols. This "shields" the analyte from interacting with silanols, significantly reducing peak tailing for basic compounds.[13][14]

  • Equip the HPLC with the first column to be tested (e.g., C18).

  • Set the column temperature to 30 °C.

  • Set the detector to acquire data at 275 nm.

  • Define a fast, generic gradient as outlined in the table below.

  • Equilibrate the column with the initial mobile phase for 10 minutes.

  • Inject 5 µL of the 50 µg/mL working solution.

  • Run the gradient and record the chromatogram.

  • Repeat steps 1-7 for each column.

Scouting Gradient Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10% to 90% B in 10 minutes, hold at 90% for 2 min, return to 10% B in 0.1 min, hold for 3 min

| Injection Volume | 5 µL |

Expected Scouting Results (Hypothetical):

Column Type Retention Time (min) Tailing Factor (Tf) Observations
Standard C18 (4.6x150mm, 5µm) 6.2 1.8 Significant tailing, likely due to silanol interaction.[15]
Phenyl-Hexyl (4.6x150mm, 3.5µm) 7.5 1.3 Improved peak shape due to π-π interactions.[7]

| Polar-Embedded C18 (4.6x150mm, 3.5µm) | 6.8 | 1.1 | Excellent peak symmetry, indicating effective silanol shielding. Selected for optimization. [13] |

Phase 2: Mobile Phase Optimization

Causality: With a suitable column selected (Polar-Embedded C18), the next step is to refine the mobile phase to achieve the desired retention time (typically 3-10 minutes) and resolution from any impurities, while maintaining excellent peak shape. This involves optimizing the organic modifier type and the gradient profile.

OptimizationLogic Start Start with Scouting Gradient (ACN as Organic) CheckRT Is Retention Time (k') in optimal range (2-10)? Start->CheckRT AdjustGradient Adjust Gradient Slope or Isocratic %B CheckRT->AdjustGradient No CheckSelectivity Is Selectivity (α) for impurities adequate? CheckRT->CheckSelectivity Yes AdjustGradient->CheckRT TryMethanol Change Organic Modifier (Try Methanol) CheckSelectivity->TryMethanol No Final Optimized Condition CheckSelectivity->Final Yes TryMethanol->Start

Caption: Decision logic for mobile phase optimization.

  • Using the selected Polar-Embedded C18 column, begin with the initial scouting gradient.

  • Based on the retention time from the scouting run (~6.8 min at ~55% ACN), design a shallower gradient around this point to improve resolution. For example, start with a gradient of 40% to 60% B over 8 minutes.

  • Inject the working standard and assess the retention time and peak shape.

  • If the run time is too long, the gradient slope can be increased. If resolution needs to be improved, the slope can be decreased.

  • Once a suitable gradient is established, an isocratic method can be derived for simpler quality control applications if desired. The optimal isocratic percentage of the organic modifier (%B) can be estimated from the gradient run.

Optimized Method Parameters:

Parameter Optimized Value Rationale
Column Polar-Embedded C18 (4.6x150mm, 3.5µm) Provided the best peak symmetry in the scouting phase.
Mobile Phase A 0.1% Formic Acid in Water Acidic pH ensures the pyridine nitrogen is protonated, promoting sharp peaks and reproducible retention.[5]
Mobile Phase B Acetonitrile Provides good elution strength and low UV cutoff.[10]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Gradient 45% to 55% B over 10 minutes Provides sufficient resolution and a reasonable run time.
Column Temp. 35 °C Slightly elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection DAD at 275 nm Wavelength of maximum absorbance for the analyte.

| Injection Vol. | 5 µL | - |

Method Validation and System Suitability

Following method optimization, the method must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[16][17] Before any sample analysis, a system suitability test (SST) must be performed to verify that the chromatographic system is operating correctly.

  • Equilibrate the HPLC system with the optimized method conditions until a stable baseline is achieved.

  • Make five replicate injections of the 50 µg/mL working standard.

  • Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.

System Suitability Criteria:

Parameter Acceptance Criterion Purpose
Tailing Factor (Tf) ≤ 1.5 Ensures peak symmetry.[15]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% Demonstrates injection precision.
RSD of Retention Time ≤ 1.0% Demonstrates pump and system stability.

| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency. |

A full validation would include the following tests:[17][18]

  • Specificity: Demonstrate that the peak for 5-(4-Methoxyphenyl)nicotinonitrile is free from interference from impurities or degradation products.

  • Linearity: Analyze a series of standards (e.g., 1-100 µg/mL) to demonstrate a linear relationship between concentration and peak area (Correlation coefficient r² ≥ 0.999).

  • Accuracy: Determine the closeness of the measured value to the true value, typically by spike/recovery experiments (e.g., 98-102% recovery).

  • Precision (Repeatability & Intermediate): Assess the method's variability through multiple analyses of the same sample on the same day (repeatability) and on different days or with different analysts/equipment (intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, % organic ±2%) to ensure the method remains reliable under minor perturbations.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with active silanols.- Mobile phase pH is too close to analyte pKa.- Use a highly deactivated column (like a polar-embedded or endcapped phase).- Ensure mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[5]
Peak Broadening - Column void or contamination.- High extra-column volume.- Reverse flush the column; if unresolved, replace the column.[19]- Use shorter, smaller ID tubing between the injector, column, and detector.
Retention Time Drift - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Prepare mobile phase fresh and ensure accurate composition.- Use a thermostatted column compartment.- Monitor SST and replace the column when performance degrades.

Conclusion

A selective, robust, and reliable RP-HPLC method was successfully developed for the analysis of 5-(4-Methoxyphenyl)nicotinonitrile. The critical choice of a polar-embedded C18 stationary phase, combined with an optimized acetonitrile/water gradient containing 0.1% formic acid, effectively mitigated peak tailing associated with the basic pyridine moiety. The final method demonstrates excellent peak shape and is suitable for quantitative analysis following full validation according to ICH guidelines. This application note serves as a comprehensive protocol for scientists and researchers requiring accurate analytical characterization of this compound.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2025, November 27). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, May 11). A comprehensive review of method development by hplc. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Retrieved from [Link]

  • Academia.edu. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • PMC. (n.d.). Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from [Link]

  • MDPI. (2025, January 3). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Retrieved from [Link]

  • PMC. (n.d.). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-nicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 9). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. Retrieved from [Link]

  • Sci-Hub. (n.d.). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. Retrieved from [Link]

  • PMC. (n.d.). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-methoxyphenyl)pyridine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Protocols for 5-(4-Methoxyphenyl)nicotinonitrile

Introduction & Mechanistic Rationale 5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4)[1] is a critical biaryl building block utilized in the development of advanced active pharmaceutical ingredients (APIs), includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4)[1] is a critical biaryl building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active therapeutics. The structural framework of this compound is typically constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromonicotinonitrile and 4-methoxyphenylboronic acid[2].

While this synthetic route is highly efficient, the downstream processing presents significant challenges. The post-reaction stream is invariably contaminated with palladium (Pd) residues, triphenylphosphine oxide (TPPO), homocoupled boronic acid byproducts, and unreacted starting materials. As a Senior Application Scientist, I have consistently observed that relying on silica gel chromatography for the purification of such biaryl intermediates is economically prohibitive and unscalable for kilogram-scale campaigns.

Instead, targeted crystallization offers a thermodynamically driven, highly scalable alternative that bypasses chromatography entirely[3]. This application note details the thermodynamic rationale, impurity clearance mechanisms, and a field-proven, self-validating crystallization protocol designed to yield >99.5% pure 5-(4-Methoxyphenyl)nicotinonitrile.

Solubility Thermodynamics and Impurity Clearance Strategy

The purification strategy relies on the unique amphiphilic electronic distribution of 5-(4-methoxyphenyl)pyridine-3-carbonitrile:

  • The Pyridine Nitrogen: Basic and capable of hydrogen bonding, but highly prone to coordinating with residual soft metals like Palladium.

  • The Nitrile Group: Highly polar, promoting strong dipole-dipole interactions and solubility in polar solvents.

  • The Methoxyphenyl Ring: Lipophilic and planar, driving solubility in moderately non-polar organic solvents but resisting aliphatic hydrocarbons.

Causality in Solvent Selection

To achieve optimal yield and purity, we employ a binary solvent system: Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the anti-solvent. EtOAc effectively disrupts the intermolecular dipole-dipole interactions of the nitrile groups at elevated temperatures (60°C), ensuring complete dissolution of the crude mass. Heptane acts as a potent anti-solvent because the rigid, planar biaryl system cannot favorably interact with aliphatic chains, forcing the compound out of solution.

Palladium Scavenging Mechanism

Because the pyridine nitrogen acts as a competing ligand for Pd, standard aqueous washing is insufficient. We integrate a thiol-functionalized silica scavenging step directly into the hot dissolution phase. The soft thiol groups possess a thermodynamically superior affinity for soft Pd(II) and Pd(0) species compared to the hard pyridine nitrogen, effectively stripping the metal from the API intermediate before crystallization begins.

Data Presentation: Thermodynamic Profiles

Table 1: Solubility Profile of 5-(4-Methoxyphenyl)nicotinonitrile

Solvent SystemTemp (°C)Solubility (mg/mL)Rationale for Experimental Use
Ethyl Acetate60>150Primary solvent; excellent dissolution of crude biaryl mixture.
Ethyl Acetate5~12High temperature dependence allows for high-yield cooling crystallization.
Heptane25<1Anti-solvent; forces supersaturation and maximizes recovery.
Isopropanol60~85Alternative primary solvent for cooling crystallization.
Water25<0.1Strong anti-solvent, but risks oiling out (liquid-liquid phase separation).

Table 2: Quantitative Impurity Clearance Rates (EtOAc/Heptane System)

ImpurityPre-Crystallization LoadPost-Crystallization LoadClearance Mechanism
Palladium (Pd)1,500 ppm<10 ppmThiol-silica scavenging & hot filtration.
Triphenylphosphine Oxide5.2% (a/a)<0.1% (a/a)Remains highly soluble in the EtOAc/Heptane mother liquor.
4,4'-Dimethoxybiphenyl2.1% (a/a)<0.05% (a/a)Purged into the heptane-rich mother liquor.
Des-bromo impurity1.5% (a/a)<0.1% (a/a)Rejected during slow, thermodynamically controlled crystal lattice formation.

Experimental Protocol: Anti-Solvent Crystallization with Pd Scavenging

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to guarantee the success of the subsequent phase.

Step 1: Dissolution and Palladium Scavenging

  • Transfer 100 g of crude 5-(4-Methoxyphenyl)nicotinonitrile into a 1 L jacketed reactor.

  • Add 500 mL of Ethyl Acetate (EtOAc).

  • Heat the reactor to 60°C under moderate agitation (200 rpm) until complete dissolution is achieved.

    • Validation Checkpoint: The solution should be visually clear, though it may be dark in color.

  • Add 10 g of Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol). Stir at 60°C for 2 hours.

    • Causality: The elevated temperature increases the kinetic rate of Pd-thiol coordination, ensuring maximum metal removal.

Step 2: Hot Filtration

  • Pre-heat a specialized filtration funnel to 60°C to prevent premature crystallization.

  • Filter the hot solution through a 1 μm PTFE membrane to remove the Pd-loaded silica and any insoluble inorganic salts (e.g., potassium carbonate from the Suzuki coupling)[2].

  • Transfer the polished filtrate back into a clean 1 L jacketed reactor.

Step 3: Controlled Cooling and Metastable Zone Establishment

  • Cool the filtrate from 60°C to 40°C at a controlled rate of 0.5°C/min.

    • Causality: Cooling establishes a metastable zone. Adding anti-solvent at 60°C can cause localized flash precipitation, trapping impurities within the crystal lattice. 40°C is the optimal temperature for controlled nucleation.

Step 4: Anti-Solvent Addition and Seeding

  • At 40°C, begin the dropwise addition of 200 mL of Heptane over 30 minutes.

  • Introduce 0.5 g of pure 5-(4-Methoxyphenyl)nicotinonitrile seed crystals.

    • Causality: Seeding bypasses primary nucleation, preventing the system from "oiling out" (liquid-liquid phase separation) and ensuring the growth of large, filterable, and high-purity crystals[3].

  • Add an additional 300 mL of Heptane over 1 hour.

Step 5: Crystal Growth and Isolation

  • Cool the suspension from 40°C to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.

    • Validation Checkpoint: Withdraw a 1 mL aliquot of the mother liquor and analyze via HPLC. The crystallization is considered complete when the concentration of the API in the mother liquor is ≤ 12 mg/mL.

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with 100 mL of cold (5°C) EtOAc/Heptane (1:2 v/v) to displace the impurity-laden mother liquor.

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

Process Visualization

G A Crude Reaction Mixture (Post-Suzuki Coupling) B Dissolution in EtOAc (60°C) A->B C Thiol-Silica Treatment (Pd Scavenging) B->C D Hot Filtration C->D E Cooling to 40°C D->E F Heptane Antisolvent Addition E->F G Seeding & Cooling to 5°C F->G H Filtration & Vacuum Drying G->H I Purified 5-(4-Methoxyphenyl) nicotinonitrile (>99.5%) H->I

Workflow for the scalable crystallization and purification of 5-(4-Methoxyphenyl)nicotinonitrile.

References

  • Title: EP1887008A1 - Thienotriazolodiazepine compound and a medicinal use thereof Source: Google Patents URL
  • Title: Hindered Biaryl Bond Construction and Subsequent Diastereomeric Crystallization to Produce an Atropisomeric Covalent KRASG12C Inhibitor ARS-2102 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application

Advanced Mass Spectrometry Fragmentation Analysis of 5-(4-Methoxyphenyl)nicotinonitrile: Mechanistic Pathways and Analytical Protocols

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK (Drug Metabolism and Pharmacokinetics) Scientists. Executive Summary & Analytical Context 5-(4-Methoxyphenyl)nicotinonitrile (Chemical Formula: C₁₃H₁₀N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK (Drug Metabolism and Pharmacokinetics) Scientists.

Executive Summary & Analytical Context

5-(4-Methoxyphenyl)nicotinonitrile (Chemical Formula: C₁₃H₁₀N₂O, Monoisotopic Mass: 210.0793 Da) is a biaryl carbonitrile compound. Structural motifs combining a cyanopyridine core with a methoxyphenyl group are highly prevalent in modern drug discovery, frequently acting as key pharmacophores in kinase inhibitors and anti-viral agents. Understanding its tandem mass spectrometry (MS/MS) fragmentation pattern is critical for bioanalytical quantification, metabolite identification (e.g., tracking in vivo O-demethylation), and structural validation.

This application note provides a deep-dive into the collision-induced dissociation (CID) mechanisms of this molecule, supported by a self-validating LC-MS/MS experimental protocol.

Mechanistic Causality in Fragmentation (E-E-A-T)

In positive Electrospray Ionization (ESI+), the basic nitrogen of the pyridine ring readily accepts a proton, yielding a stable precursor ion [M+H]⁺ at m/z 211.0866. Upon entering the collision cell, the fragmentation trajectory is governed by the relative bond dissociation energies of the peripheral functional groups versus the highly stable biaryl core.

Pathway A: Methoxy Group Cleavage (The Distonic Radical Cation)

A hallmark of methoxy-aromatic compounds in MS/MS is the homolytic cleavage of the O–CH₃ bond, resulting in the neutral loss of a methyl radical (•CH₃, -15.0235 Da)[1]. While this process violates the conventional "even-electron rule" of electrospray ionization, it is thermodynamically driven by the generation of a highly resonance-stabilized distonic radical cation at m/z 196.0631. In this state, the charge and the radical site are spatially separated but electronically coupled through the biaryl system[2].

Subsequent fragmentation of this radical cation typically involves the expulsion of carbon monoxide (CO, -27.9949 Da) to yield a quinoid-like fragment at m/z 168.0682. Alternatively, a concerted rearrangement pathway can lead to the direct neutral loss of formaldehyde (CH₂O, -30.0106 Da) from the precursor, producing an even-electron ion at m/z 181.0760.

Pathway B: Nitrile Group Cleavage & Ring Contraction

Conversely, the nicotinonitrile (3-cyanopyridine) core undergoes a high-energy ring opening and contraction sequence. The neutral loss of hydrogen cyanide (HCN, -27.0109 Da) is a diagnostic fragmentation pathway for cyanopyridines[3]. This cleavage requires higher collision energies (typically >30 eV) because it involves breaking the aromatic stability of the pyridine ring, ultimately yielding a contracted fragment at m/z 184.0757[4].

Visualization of Fragmentation Pathways

MS_Fragmentation M [M+H]⁺ m/z 211.0866 Precursor Ion F1 [M+H - •CH₃]⁺• m/z 196.0631 Radical Cation M->F1 - •CH₃ (-15 Da) CE: 20-30 eV F2 [M+H - HCN]⁺ m/z 184.0757 Ring Contraction M->F2 - HCN (-27 Da) CE: 30-40 eV F3 [M+H - CH₂O]⁺ m/z 181.0760 Formaldehyde Loss M->F3 - CH₂O (-30 Da) Rearrangement F4 [M+H - •CH₃ - CO]⁺• m/z 168.0682 Quinoid Ion F1->F4 - CO (-28 Da) Subsequent Cleavage

Proposed ESI+ MS/MS fragmentation pathways of 5-(4-Methoxyphenyl)nicotinonitrile.

Quantitative Data Presentation

Table 1: Exact Mass and Proposed Formulae of Major Fragment Ions

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of LossProposed Mechanism
211.0866196.063115.0235•CH₃Homolytic cleavage of the methoxy group.
211.0866184.075727.0109HCNPyridine ring contraction and cleavage.
211.0866181.076030.0106CH₂OConcerted formaldehyde elimination.
196.0631168.068227.9949COExpulsion of carbon monoxide from quinoid intermediate.

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and analytical trustworthiness, the following LC-MS/MS protocol is designed with built-in system suitability checks.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-(4-Methoxyphenyl)nicotinonitrile in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 1 mg/mL concentration.

  • Working Solution: Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 µg/mL working solution.

    • Causality Check: Formic acid acts as an abundant proton source in the electrospray droplet, ensuring maximum ionization efficiency for the basic pyridine nitrogen while stabilizing the analyte in solution.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Causality Check: Starting at 5% B ensures adequate retention of the polar precursor on the C18 stationary phase before eluting with a sharp organic ramp, minimizing early-eluting matrix suppression.

Step 3: Mass Spectrometry Optimization (ESI+)

Perform a precursor ion scan (Q1) to verify the [M+H]⁺ at m/z 211.1. Conduct a product ion scan (Q3) by ramping the Collision Energy (CE) to establish the breakdown curve.

Table 2: Self-Validating LC-MS/MS Instrument Parameters

ParameterSettingCausality / Rationale
Ionization Mode ESI PositiveBasic pyridine nitrogen readily accepts a proton.
Capillary Voltage 3.0 kVOptimal for stable Taylor cone formation in an aqueous/organic mix.
Desolvation Temp 500 °CEnsures complete droplet evaporation for the 0.4 mL/min flow rate.
Collision Energy Ramp 10 to 50 eVCaptures both low-energy (•CH₃) and high-energy (HCN) losses.
  • Self-Validation Check: The presence of the m/z 196.1 fragment at low CE (15–25 eV) and the m/z 184.1 fragment at high CE (30–45 eV) confirms the structural integrity of the analyte and the proper calibration of the collision cell prior to quantitative Multiple Reaction Monitoring (MRM) method validation[5].

References

  • Title: Probing the Pyrolysis of Guaiacol and Dimethoxybenzenes Using Collision-Induced Dissociation Charge-Remote Fragmentation Mass Spectrometry Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Title: Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers Source: West Virginia University URL
  • Title: Unveiling the reaction mechanism of the N(2D)
  • Title: Fragmentation study on the phenolic alkaloid neferine and its analogues with anti-HIV activities by electrospray ionization tandem mass spectrometry Source: PubMed URL

Sources

Method

Application Note: Divergent Cross-Coupling Strategies Utilizing 5-(4-Methoxyphenyl)nicotinonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for utilizing the bi-functional building block 5-(4-Methoxyphenyl)nicoti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for utilizing the bi-functional building block 5-(4-Methoxyphenyl)nicotinonitrile in advanced base-metal and transition-metal catalyzed cross-coupling workflows.

Molecular Anatomy & Strategic Utility

(CAS: 1268095-82-4) is frequently encountered as a stable intermediate in medicinal chemistry. However, its structural topology—combining a pyridine-3-carbonitrile core with a 4-methoxyphenyl appendage—renders it an exceptional linchpin for divergent synthesis. Rather than treating it as a terminal product, modern catalytic paradigms allow chemists to utilize its latent electrophilic sites (the –CN and –OMe groups) or its heteroaromatic C–H bonds to rapidly generate molecular complexity.

Mechanistic Rationale
  • Decyanative Cleavage (C–CN Activation): The C–CN bond possesses a formidable bond dissociation energy. However, electron-rich Ni(0) centers, supported by strongly donating bidentate phosphine ligands, can undergo oxidative addition into the C–CN bond. This is driven by strong π-backbonding from the Ni d -orbitals into the nitrile π∗ orbital.

  • Demethoxylative Cleavage (C–OMe Activation): The C(aryl)–OMe bond is notoriously inert. Recent mechanistic elucidations reveal that . Lithium acts as a Lewis acid, coordinating to the methoxy oxygen and priming the C–O bond for oxidative addition by the Ni(0) center.

  • Sterically Governed C–H Borylation: Pyridines typically poison iridium catalysts via nitrogen lone-pair coordination. However, the 3-cyano and 5-aryl groups provide sufficient steric shielding and electronic modulation to prevent catalyst deactivation, allowing the [Ir(dtbpy)(boryl)3] species to perform regioselective C–H activation at the unhindered 2- or 6-positions.

G SM 5-(4-Methoxyphenyl) nicotinonitrile P1 Decyanative Coupling (C-C Bond Formation) SM->P1 Ni(0), dcype Aryl-B(OH)2 P2 Demethoxylative Coupling (C-C Bond Formation) SM->P2 Ni(0), NHC, Li+ Aryl-Li / Aryl-MgX P3 C-H Borylation (C-B Bond Formation) SM->P3 Ir(I), dtbpy B2pin2

Divergent functionalization pathways of 5-(4-Methoxyphenyl)nicotinonitrile.

Quantitative Benchmarks

To aid in experimental design, the following table summarizes the quantitative parameters and expected outcomes for the three primary cross-coupling modalities.

Reaction ModalityTarget BondCatalyst SystemTemp (°C)Key Additive / PromoterTypical Yield Range
Decyanative Suzuki C–CNNi(cod)₂ / dcype110K₃PO₄ (Base)65–85%
Demethoxylative C–OMeNi(cod)₂ / ICy80–100Li⁺ salts (Lewis Acid)55–80%
C–H Borylation Pyridine C–H[Ir(OMe)(cod)]₂ / dtbpy80None (Neat or THF)70–90%

Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Decyanative Suzuki-Miyaura Cross-Coupling

This protocol converts the nitrile group into a new biaryl linkage, utilizing principles established in .

CatalyticCycle Ni0 L-Ni(0) OA Oxidative Addition Complex Ni0->OA + Ar-CN (C-CN Cleavage) TM Transmetalation Complex OA->TM + Ar'-B(OH)2 - B(OH)2CN RE Reductive Elimination TM->RE RE->Ni0 - Ar-Ar' (Product)

Nickel-catalyzed decyanative cross-coupling catalytic cycle.

Step-by-Step Methodology:

  • Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-(4-Methoxyphenyl)nicotinonitrile (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), Ni(cod)₂ (0.05 mmol, 10 mol%), and dcype (1,2-bis(dicyclohexylphosphino)ethane) (0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL). Seal the tube with a Teflon-lined screw cap.

  • Reaction Execution: Remove the tube from the glovebox and stir the reaction mixture at 110 °C in a pre-heated oil bath for 24 hours.

    • Causality Note: Degassing and glovebox use are critical because Ni(0) and electron-rich phosphines are highly susceptible to irreversible oxidation by atmospheric O₂, which terminates the catalytic cycle.

  • In-Process Control (IPC): After 24 hours, cool to room temperature. Extract a 10 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS or LC-MS. Complete consumption of the starting mass (m/z 210) and appearance of the cross-coupled mass validates cycle completion.

  • Workup: Dilute the mixture with EtOAc (10 mL) and wash with water (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Nickel-Catalyzed Demethoxylative Cross-Coupling

Leveraging the, this protocol utilizes an organolithium or Grignard reagent to cleave the inert anisole derivative.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, dissolve Ni(cod)₂ (10 mol%) and ICy (1,3-dicyclohexylimidazol-2-ylidene) (10 mol%) in anhydrous toluene (1.0 mL). Stir for 15 minutes at room temperature to form the active L-Ni(0) complex.

  • Substrate Addition: Add 5-(4-Methoxyphenyl)nicotinonitrile (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Nucleophile Introduction: Slowly add Phenyllithium (PhLi) or Phenylmagnesium bromide (1.0 mmol, 2.0 equiv, typically in THF/dibutyl ether).

    • Causality Note: The presence of Li⁺ (either from PhLi or added LiCl if using a Grignard) is not merely a spectator ion. It acts as a crucial Lewis acid, coordinating to the methoxy oxygen and lowering the activation barrier for Ni(0) insertion into the C–OMe bond.

  • Reaction Execution: Stir the sealed mixture at 80 °C for 16 hours.

  • Validation & Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C. The color will shift from dark red/brown (active nickelate species) to pale green/blue (aqueous Ni²⁺ salts), visually validating the quench. Extract with diethyl ether, dry, and purify via silica gel chromatography.

Protocol C: Iridium-Catalyzed Regioselective C–H Borylation

This procedure installs a versatile boronic ester onto the pyridine core, following established parameters for .

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, combine[Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.5 mmol, 1.0 equiv) in a dry vial.

  • Activation: Add anhydrous THF (1.0 mL) and stir for 5 minutes until the solution turns deep red, indicating the formation of the active [Ir(dtbpy)(boryl)₃] catalyst.

  • Substrate Addition: Add 5-(4-Methoxyphenyl)nicotinonitrile (0.5 mmol, 1.0 equiv).

    • Causality Note: The bulky dtbpy ligand and the inherent steric bulk of the substrate's 3- and 5-positions direct the borylation strictly to the less hindered C-2 or C-6 positions of the pyridine ring, preventing non-specific functionalization.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Validation & Workup: Monitor via GC-MS. The borylated product is generally stable to standard silica gel chromatography, provided the silica is deactivated with 1% Et₃N to prevent protodeborylation. Evaporate the solvent and purify using a Hexane/EtOAc gradient.

References

  • NextSDS Chemical Database. 5-(4-methoxyphenyl)pyridine-3-carbonitrile Chemical Substance Information. NextSDS. Available at:[Link]

  • Tobisu, M.; Chatani, N. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 2015, 48(6), 1717-1726. Available at:[Link]

  • Liang, H.; Borys, A. M.; Hevia, E.; Perrin, M.-E. L.; Payard, P.-A. Shedding Light on the Hidden Roles of Lithium in the Nickel-Catalyzed Cross-Coupling of Aryl Ethers. Journal of the American Chemical Society, 2023, 145(36), 19989-19999. Available at:[Link]

  • Sadler, S. A.; Tajuddin, H.; Mkhalid, I. A. I.; et al. Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 2014, 12(37), 7318-7327. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-(4-Methoxyphenyl)nicotinonitrile

Welcome to the technical support center for 5-(4-Methoxyphenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(4-Methoxyphenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. The following question-and-answer format provides in-depth troubleshooting strategies and foundational knowledge to overcome these common hurdles.

Section 1: Foundational Understanding

Q1: What are the predicted physicochemical properties of 5-(4-Methoxyphenyl)nicotinonitrile that suggest low aqueous solubility?
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important in my experiments?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your experiments correctly.[3]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[4][5] This value is independent of the method used for dissolution.

  • Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings.[6][7] It typically involves dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[8] The concentration at which precipitation is first observed is the kinetic solubility.[4] This method can often result in a supersaturated, metastable solution, leading to an overestimation of the true solubility.[3][9]

For early-stage discovery, kinetic solubility can be a useful, rapid assessment.[8] However, for formulation development and predicting in-vivo behavior, determining the thermodynamic solubility is essential for accurate and reproducible results.[5][6]

Section 2: Initial Assessment & Troubleshooting

This section provides a logical workflow for diagnosing and addressing solubility issues with 5-(4-Methoxyphenyl)nicotinonitrile.

Caption: Initial troubleshooting workflow for low aqueous solubility.

Q3: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a classic sign of exceeding the kinetic solubility of your compound.[4] The high concentration of the compound in DMSO is rapidly diluted into an environment where it is poorly soluble, leading to precipitation.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of both the compound and DMSO in your assay, which can often prevent precipitation.

  • Evaluate DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% and certainly not exceeding 5%. High concentrations of organic solvents can affect biological assays.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This can sometimes prevent the rapid supersaturation that causes precipitation.

Q4: I am trying to dissolve the solid powder of 5-(4-Methoxyphenyl)nicotinonitrile directly into my aqueous buffer, but it won't dissolve. What is my next step?

A4: Direct dissolution of a hydrophobic compound in an aqueous medium is often challenging. The first step is to systematically characterize its solubility.

Recommended Action:

  • Protocol 1: Equilibrium Solubility Determination: Before attempting formulation strategies, it is critical to determine the baseline thermodynamic solubility of the compound in your primary aqueous medium (e.g., water, PBS).[10] This provides a quantitative measure of the problem and a benchmark for improvement.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is considered the "gold standard" for determining thermodynamic solubility.[5]

Materials:

  • 5-(4-Methoxyphenyl)nicotinonitrile powder

  • Selected solvent (e.g., purified water, buffer of a specific pH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a glass vial to ensure a saturated solution is formed.[10]

  • Add a known volume of the solvent to the vial and seal it tightly.[10]

  • Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.[10]

  • After incubation, visually confirm the presence of undissolved solid.[10]

  • Separate the solid and liquid phases by centrifuging the vial at high speed.[10]

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using your validated analytical method.[10]

Section 3: Advanced Solubilization Strategies

If the intrinsic solubility determined in Protocol 1 is too low for your experimental needs, the following strategies can be employed.

Q5: How can I determine if pH modification is a viable strategy for solubilizing my compound?

A5: The structure of 5-(4-Methoxyphenyl)nicotinonitrile contains a pyridine ring, which is a weak base. Therefore, its solubility is likely to be pH-dependent, increasing in acidic conditions where the pyridine nitrogen can be protonated.[11] To confirm this, you must generate a pH-solubility profile.

Recommended Action:

  • Protocol 2: pH-Solubility Profile Generation: This involves performing the equilibrium solubility determination (Protocol 1) across a range of pH values.

Protocol 2: pH-Solubility Profile Generation

Materials:

  • All materials from Protocol 1

  • A series of buffers covering the desired pH range (e.g., pH 2 to 8)

Procedure:

  • Prepare a series of buffers at different pH values.

  • Follow the steps outlined in the Equilibrium Solubility Determination protocol for each buffer.[10]

  • It is crucial to measure the pH of the saturated solution after the equilibrium period, as it may differ from the initial buffer pH.

  • Analyze the drug concentration in each filtered supernatant.[10]

  • Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.[10]

Interpreting the Results: A significant increase in solubility at lower pH values confirms that pH modification is a viable strategy. For many weakly basic drugs, lowering the pH can dramatically improve solubility.[12][13]

Caption: Effect of pH on the solubility of a weakly basic compound.

Q6: My compound's solubility is still insufficient even after pH adjustment, or I need to work at a neutral pH. What other formulation approaches can I use?

A6: When pH modification is not sufficient or feasible, several other formulation techniques can be employed, often in combination.[14][15] The most common approaches for preclinical studies are the use of co-solvents, surfactants, and cyclodextrins.[16]

Strategy Mechanism of Action Common Examples Considerations
Co-solvents Reduce the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds to dissolve.[17]Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Glycerol.[18]Can impact biological assay performance at higher concentrations. Potential for in-vivo toxicity.[19]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase.[20][21][22]Polysorbates (Tween® 20, 80), Sodium Lauryl Sulfate (SLS), Cremophor® EL.[23][24]Must be used above their Critical Micelle Concentration (CMC). Can cause cell lysis in in-vitro assays.[20]
Cyclodextrins Form inclusion complexes by encapsulating the hydrophobic drug molecule within their cavity, while the hydrophilic exterior remains water-soluble.[25][][27]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[23][28]Stoichiometry of complexation is important. Can have their own biological effects or toxicities at high concentrations.[19]

Recommended Action:

  • Protocol 3: Screening of Solubilizing Excipients: A systematic screening of different excipients at various concentrations is the most effective way to identify a suitable formulation.

Protocol 3: Screening of Solubilizing Excipients

Materials:

  • 5-(4-Methoxyphenyl)nicotinonitrile

  • Aqueous buffer at the desired pH

  • A selection of co-solvents, surfactants, and cyclodextrins (see table above)

  • Standard laboratory glassware and equipment for preparing solutions

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Excipient Stock Solutions: Create a series of aqueous buffer solutions containing different concentrations of each selected excipient (e.g., 5%, 10%, 20% v/v for co-solvents; a range of concentrations around the CMC for surfactants; various molar ratios for cyclodextrins).

  • Determine Solubility: For each excipient solution, perform the Equilibrium Solubility Determination (Protocol 1).

  • Analyze and Compare: Quantify the concentration of 5-(4-Methoxyphenyl)nicotinonitrile in each saturated solution.

  • Plot the Data: Create a bar chart comparing the solubility enhancement for each excipient and concentration. This will allow for the selection of the most effective and efficient solubilization system.

Section 4: FAQs

Q7: Could particle size reduction help improve the dissolution rate? A7: Yes, techniques like micronization or nanosuspension can increase the surface area of the drug particles, which, according to the Noyes-Whitney equation, will increase the dissolution rate.[14][29] However, it's important to note that this does not change the intrinsic thermodynamic solubility of the compound.[30] This approach is most beneficial for compounds where the dissolution rate is the limiting factor for absorption.[29]

Q8: Are there more advanced techniques for very poorly soluble compounds? A8: For compounds that remain challenging to formulate, more advanced drug delivery systems are often considered in later stages of development. These include:

  • Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which has higher energy and thus better solubility.[14][31] Carriers like PVP K30 or HPMC are commonly used.[14]

  • Lipid-Based Formulations: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the gastrointestinal tract, which can enhance absorption.[32]

  • Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former molecule. Co-crystals can exhibit significantly different physicochemical properties, including solubility, compared to the API alone.[33]

Q9: What are the key considerations when selecting a solubilization strategy for in-vivo studies? A9: For in-vivo studies, the primary goal is to achieve adequate exposure while ensuring the safety of the formulation vehicle. Key considerations include:

  • Toxicity: The excipients used must be well-tolerated at the required concentrations for the chosen route of administration.[19]

  • Route of Administration: The choice of excipients is highly dependent on whether the formulation is for oral, intravenous, or another route. For example, the use of certain surfactants and co-solvents is restricted for parenteral administration.[16]

  • Potential for Precipitation: A common issue is that a formulation may be stable in the vial but precipitates upon administration into a physiological environment (e.g., dilution in the bloodstream or pH change in the gut).[16] This can lead to low bioavailability and potential toxicity at the injection site.[12]

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available from: [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]

  • MedCrave. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs - PMC. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]

  • National Center for Biotechnology Information. Kinetic solubility: Experimental and machine-learning modeling perspectives. Available from: [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... Available from: [Link]

  • ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • ACS Publications. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available from: [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • ResearchGate. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available from: [Link]

  • National Center for Biotechnology Information. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available from: [Link]

  • American Pharmaceutical Review. Overcoming the Challenge of Poor Drug Solubility. Available from: [Link]

  • American Pharmaceutical Review. Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]

  • Chemical Synthesis Database. (5-methoxy-2-nitrophenyl)(phenyl)acetonitrile. Available from: [Link]

  • PubChem. 4-Methoxy-nicotinonitrile. Available from: [Link]

  • Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. Available from: [Link]

  • MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Available from: [Link]

  • ResearchGate. New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. Available from: [Link]

Sources

Optimization

reducing byproduct impurities in 5-(4-Methoxyphenyl)nicotinonitrile extraction

Technical Support Center: Reducing Byproduct Impurities in 5-(4-Methoxyphenyl)nicotinonitrile Extraction Welcome to the Advanced Applications Support Center. The synthesis of 5-(4-Methoxyphenyl)nicotinonitrile via Suzuki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reducing Byproduct Impurities in 5-(4-Methoxyphenyl)nicotinonitrile Extraction

Welcome to the Advanced Applications Support Center. The synthesis of 5-(4-Methoxyphenyl)nicotinonitrile via Suzuki-Miyaura cross-coupling is a robust method, but downstream extraction is frequently complicated by persistent byproducts. This guide provides field-proven, causality-driven troubleshooting strategies to isolate pharmaceutical-grade product.

Part 1: Impurity Profiling & Causality FAQ

Q1: What are the primary byproducts generated during the synthesis and extraction of 5-(4-Methoxyphenyl)nicotinonitrile? The most common impurities complicating the extraction phase include unreacted starting materials (aryl halides and boronic acids), homo-coupled byproducts (4,4'-dimethoxybiphenyl), dehalogenated arenes (nicotinonitrile), and residual palladium catalyst 1.

G Start 5-Halonicotinonitrile + (4-Methoxyphenyl)boronic Acid PdCat Pd Catalyst, Base Reaction Mixture Start->PdCat Target 5-(4-Methoxyphenyl)nicotinonitrile (Target Product) PdCat->Target Cross-Coupling Homo 4,4'-Dimethoxybiphenyl (Homocoupling Byproduct) PdCat->Homo O2 / Pd(II) Mediated Dehalo Nicotinonitrile (Dehalogenation Byproduct) PdCat->Dehalo Hydride Transfer PdRes Pd Black / Soluble Pd (Catalyst Residue) PdCat->PdRes Catalyst Degradation

Reaction pathways generating 5-(4-Methoxyphenyl)nicotinonitrile and primary impurities.

Q2: Why does the 4,4'-dimethoxybiphenyl homocoupled impurity persist, and how do I remove it? Causality: Homocoupling of the (4-methoxyphenyl)boronic acid occurs via a stoichiometric reaction between the Pd(II) precatalyst and the boronic acid, forming a symmetrical biaryl and reducing the catalyst to active Pd(0) 2. Because 4,4'-dimethoxybiphenyl is highly lipophilic and lacks an ionizable functional group, it co-extracts with the target 5-(4-Methoxyphenyl)nicotinonitrile in standard organic solvents. Solution: Liquid-liquid extraction is ineffective for separating these two biaryls. You must rely on crystallization. 5-(4-Methoxyphenyl)nicotinonitrile contains a polar nitrile group and a pyridine ring. Crystallization from a Toluene/Heptane solvent system will selectively precipitate the target product while leaving the highly soluble dimer in the mother liquor.

Q3: My extracted product is heavily contaminated with unreacted (4-methoxyphenyl)boronic acid. How do I clear this during workup? Causality: Boronic acids can form trimeric boroxines that are highly soluble in organic solvents, causing them to carry over during standard aqueous workups. However, (4-methoxyphenyl)boronic acid has a pKa of ~9.0. Solution: Implement a pH-swing aqueous wash. By washing the organic phase with an aqueous base (e.g., 1M K₂CO₃) at pH > 10, the boronic acid is ionized into a water-soluble boronate salt[B(OH)₃⁻]. Self-Validating Step: Check the pH of the aqueous waste layer. If it drops below 9, the buffering capacity has been exceeded, and boronic acid will partition back into the organic phase. Maintain pH > 10 for complete clearance.

Part 2: Troubleshooting Guide - Palladium Catalyst Removal

Palladium contamination is a critical issue in biaryl extraction, often causing the product to appear dark gray or brown. Regulatory limits for elemental impurities require Pd levels to be strictly controlled, and traditional extraction leaves significant Pd in the organic phase 3.

Quantitative Comparison of Palladium Removal Strategies
MethodInitial Pd ConcentrationFinal Pd ConcentrationYield RetentionMechanism
Aqueous NaHSO₃ Wash (60 °C)~8,000 ppm≤ 100 ppm> 82%Chemical reduction and aqueous partitioning 4
MP-TMT Macroporous Resin500 - 800 ppm< 10 ppm> 95%Chemisorption via trimercaptotriazine [[5]]()
Thiourea Alkyl Silica150 - 220 ppm< 1 ppm> 99%Chemisorption / Chelation 6
Protocol 1: Bulk Palladium Removal via Aqueous NaHSO₃ Wash

Causality: Sodium bisulfite (NaHSO₃) acts as a reducing agent and a strong ligand. At elevated temperatures, it reduces Pd(II) species and coordinates with Pd to form highly water-soluble bisulfite complexes, effectively stripping the metal from the lipophilic biaryl product [[4]](). Methodology:

  • Dilute the crude reaction mixture with Toluene (6 volumes relative to theoretical yield).

  • Add an equal volume of 20% w/v aqueous NaHSO₃ solution.

  • Heat the biphasic mixture to 60 °C and stir vigorously for 1 hour. (Causality: Elevated temperature is required to overcome the activation energy of the Pd-ligand dissociation and ensure rapid complexation with bisulfite).

  • Filter the warm biphasic mixture through a pad of Celite to remove insoluble Pd black.

  • Separate the layers and discard the aqueous phase.

  • Self-Validating Step: Evaporate a 1 mL aliquot of the organic phase and analyze via ICP-MS. The Pd content should be reduced from >5000 ppm to ≤100 ppm.

Protocol 2: Trace Palladium Scavenging via MP-TMT Resin

Causality: For pharmaceutical-grade purity (<10 ppm Pd), bulk washing is insufficient. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) utilizes soft sulfur and nitrogen donors that have an exceptionally high thermodynamic affinity for soft Pd metals, chemisorbing them onto an insoluble solid support 35. Methodology:

  • To the organic phase from Protocol 1, add 5 equivalents of MP-TMT resin relative to the initial catalyst loading.

  • Stir the suspension at room temperature for 12–18 hours.

  • Filter the resin out using a sintered glass funnel. Wash the resin cake with 1 volume of clean Toluene to recover any entrained product.

  • Self-Validating Step: The filtrate should transition from a yellowish/brown tint to completely colorless. ICP-MS should confirm Pd < 10 ppm.

Part 3: Integrated Purification Workflow

G Crude Crude Organic Extract (Contains Product + Impurities) AqWorkup Aqueous Base Wash (pH > 10) Crude->AqWorkup OrgPhase Organic Phase (Target, Pd, Homocoupled) AqWorkup->OrgPhase Retain AqPhase Aqueous Phase (Boronate Salts) AqWorkup->AqPhase Discard PdScavenge Pd Scavenging (MP-TMT or NaHSO3) OrgPhase->PdScavenge Cryst Crystallization (Toluene/Heptane) PdScavenge->Cryst Filtered Org Phase Pure Pure 5-(4-Methoxyphenyl) nicotinonitrile Cryst->Pure Isolate Solid

Step-by-step extraction and purification workflow for optimal byproduct removal.

References

  • BenchChem - Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Organic Process Research & Development (ACS Publications) - Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Biotage - Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Organic Process Research & Development (ACS Publications) - Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Organic Process Research & Development (ACS Publications) - Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Apollo Scientific - Efficient Palladium Removal Without Compromising Product Yield.

Sources

Troubleshooting

refining chromatography gradients for 5-(4-Methoxyphenyl)nicotinonitrile isolation

Welcome to the technical support center for the chromatographic purification of 5-(4-Methoxyphenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 5-(4-Methoxyphenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation of this moderately polar, basic compound. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is poor resolution between 5-(4-Methoxyphenyl)nicotinonitrile and a closely-eluting impurity. What is the most effective initial step to improve separation?

The most effective initial step is to refine the gradient slope. A steep gradient often compromises resolution, especially for compounds that are structurally similar. By creating a shallower gradient around the elution point of your target compound, you provide more time for the stationary phase to interact differently with the analyte and the impurity, thereby enhancing separation.[1][2]

For example, if your product elutes when the mobile phase contains 30-40% of the strong solvent (e.g., Ethyl Acetate in normal-phase or Acetonitrile in reverse-phase), you should modify your gradient to "stretch out" this specific range. Instead of a linear gradient from 10% to 90% over 10 minutes, try a multi-step gradient where you increase the strong solvent concentration more slowly through the 30-40% window.[1]

Q2: I'm observing significant peak tailing during the purification of 5-(4-Methoxyphenyl)nicotinonitrile on a silica gel column. What is the underlying cause and how can it be mitigated?

Peak tailing with this compound in normal-phase chromatography is almost certainly caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of the silica gel.[3] This secondary interaction is strong and non-uniform, leading to a "tailing" effect as the molecules slowly and unevenly elute from these active sites.

Mitigation Strategies:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.1-1% is a standard choice. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[4]

  • Stationary Phase Deactivation: Before running your column, you can flush the packed silica gel with a solvent system containing a base, such as 1-2% triethylamine in your starting eluent. This pre-treats the active sites.[4]

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, for high-performance applications, use a modern, end-capped reverse-phase column where residual silanol activity is minimized.[3]

Q3: Should I use normal-phase (NP) or reverse-phase (RP) chromatography for the primary purification of 5-(4-Methoxyphenyl)nicotinonitrile?

The choice depends on the nature of your impurities and the scale of your purification. Both methods are viable, but they offer different selectivities.

  • Normal-Phase (NP) Chromatography: This is often the first choice for flash purification after synthesis, especially if the crude material is dissolved in a non-polar organic solvent.[5][6] It is excellent for separating isomers and compounds with subtle differences in polar functional groups.[6] Given that 5-(4-Methoxyphenyl)nicotinonitrile has a polar nitrile group and a basic nitrogen, it will be well-retained on silica. This method is ideal if your impurities are significantly less polar (e.g., non-polar starting materials).

  • Reverse-Phase (RP) High-Performance Liquid Chromatography (HPLC): This is the preferred method for high-purity isolation and analytical work.[7][8] RP-HPLC separates compounds primarily based on hydrophobicity. The methoxyphenyl group will provide good retention on a C18 column. This method is advantageous if your impurities are more polar than your target compound. For pyridine derivatives, RP systems are often necessary for achieving good peak shape and reproducibility, especially when dealing with more polar analogues.[9][10]

Troubleshooting Guide: Common Purification Issues

This section provides a systematic approach to resolving common problems encountered during gradient refinement.

Problem Probable Cause(s) Recommended Solution(s) & Explanation
Poor Resolution 1. Inadequate Selectivity: The chosen mobile and stationary phases do not sufficiently differentiate between the target and impurities.[11] 2. Gradient Too Steep: The mobile phase composition changes too quickly, not allowing enough time for differential migration.[1]Modify the Mobile Phase:Change Solvent B Selectivity: In RP, switch from Acetonitrile to Methanol or vice-versa. These solvents have different polarities and hydrogen bonding capabilities, which can alter elution order.[11] • Adjust Gradient Slope: Implement a shallower gradient across the region where your compounds of interest elute.[2] Change the Stationary Phase: In RP, switch from a C18 to a Phenyl-Hexyl or Polar-Embedded column to introduce different separation mechanisms (e.g., π-π interactions).[3][11]
Peak Tailing (RP-HPLC) 1. Secondary Silanol Interactions: Residual, un-capped silanols on the silica backbone interact with the basic pyridine nitrogen.[9] 2. Mobile Phase pH is Too High: If the pH is near or above the pKa of the pyridine (~5-6), the compound is neutral and can interact more strongly with silanols.Use an Acidic Modifier: Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to your mobile phase (both water and organic). This keeps the mobile phase pH low (around 2.5-3), ensuring the pyridine nitrogen is protonated (positively charged). This minimizes unwanted interactions with silanols and generally produces sharp, symmetrical peaks.[10][11] Use an End-Capped Column: Employ a high-quality, fully end-capped C18 column designed for analyzing basic compounds.[3]
Low Recovery / Sample Degradation 1. Hydrolysis on Silica: The acidic nature of standard silica gel can cause sensitive functional groups, like nitriles, to hydrolyze to the corresponding amide, especially if water is present in the mobile phase.[4] 2. Irreversible Adsorption: Highly active sites on the stationary phase can bind the compound permanently.Deactivate the Stationary Phase: For NP, add a basic modifier like triethylamine to the mobile phase.[4] Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase packing material, which are less harsh.[4] Work Quickly: Minimize the time the compound spends on the column, especially during workup and loading.
Shifting Retention Times 1. Inconsistent Mobile Phase Preparation: Small day-to-day variations in solvent ratios or modifier concentration can cause drift.[11] 2. Temperature Fluctuations: Ambient temperature changes affect solvent viscosity and retention.[11][12] 3. Column Equilibration: Insufficient column equilibration time between runs, especially with gradients.Standardize Mobile Phase Prep: Prepare fresh mobile phase daily and use volumetric flasks for accuracy.[11] Use a Column Oven: Maintain a constant, slightly elevated temperature (e.g., 30-40 °C) for reproducible results.[12] Ensure Full Equilibration: After a gradient run, re-equilibrate the column with at least 5-10 column volumes of the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Method Development

This protocol outlines a systematic approach for purifying 5-(4-Methoxyphenyl)nicotinonitrile using flash chromatography.

1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Spot the mixture onto a silica gel TLC plate. c. Develop the plate in a series of test solvent systems. Good starting points for moderately polar compounds include Hexane/Ethyl Acetate mixtures.[13]

  • Start with 20% Ethyl Acetate in Hexane (4:1 Hexane:EtOAc).
  • Adjust the polarity to achieve a retention factor (Rf) for your target compound of ~0.2-0.35 . This Rf value generally translates well to column chromatography. d. To address potential tailing, prepare a co-spot or a separate TLC run where you add 1% Triethylamine (TEA) to the developing solvent. Observe if the spot shape improves. e. Visualize the plate under UV light (254 nm) and with a stain like potassium permanganate if necessary.[4]

2. Column Preparation and Elution: a. Select a column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight). b. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). c. Dissolve your crude sample in a minimal amount of a strong solvent (like Dichloromethane) or the mobile phase itself. Adsorb it onto a small amount of silica gel ("dry loading") for best results. d. Carefully load the sample onto the top of the packed column. e. Begin elution with the low-polarity mobile phase determined from your TLC analysis. f. Run a step or linear gradient. For example:

  • 2 column volumes (CV) of 10% EtOAc/Hexane (+ 0.5% TEA).
  • Increase to 25% EtOAc/Hexane (+ 0.5% TEA) over 8 CV.
  • Hold at 25% EtOAc/Hexane (+ 0.5% TEA) for 4 CV. g. Collect fractions and analyze by TLC to identify those containing the pure product.
Protocol 2: Reverse-Phase HPLC Gradient Optimization

This protocol details how to develop a robust, high-resolution separation method.

1. Initial Column and Mobile Phase Selection: a. Column: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11] b. Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. c. Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. d. Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to ensure good peak shape.

2. Scouting Gradient Run: a. Set up a fast, broad linear gradient to determine the approximate elution conditions. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30 °C. d. Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm). e. Gradient Program:

  • 0-1 min: Hold at 10% B.
  • 1-11 min: Linear gradient from 10% to 95% B.
  • 11-13 min: Hold at 95% B.
  • 13-13.1 min: Return to 10% B.
  • 13.1-16 min: Re-equilibrate at 10% B.

3. Gradient Refinement for Optimal Resolution: a. From the scouting run, identify the retention time (t_R) and the %B at which your target compound elutes. Let's assume it elutes at 7 minutes, where %B is ~60%. b. Design a new gradient that is much shallower around this point. The goal is to increase the separation window (Δt) between your target and nearby impurities. c. Optimized Gradient Example:

  • 0-2 min: Hold at 45% B.
  • 2-12 min: Linear gradient from 45% to 75% B (a 3% per minute slope, much shallower than the initial scouting run).
  • Follow with a rapid wash to 95% B and re-equilibration. d. This focused gradient will significantly improve the resolution in the critical elution window.[1][2]

Visualization of Workflows

Logical Workflow for Troubleshooting Poor Resolution

G start Start: Poor Resolution Observed step1 Decrease Gradient Slope (e.g., from 10%/min to 2%/min) in the elution region start->step1 q1 Is Resolution Sufficient? step1->q1 step2 Change Organic Modifier (e.g., Acetonitrile to Methanol in Reverse Phase) q1->step2 No end_ok Resolution Achieved q1->end_ok Yes q2 Is Resolution Sufficient? step2->q2 step3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) q2->step3 No q2->end_ok Yes step3->end_ok end_consult Consult Advanced Techniques

Caption: A systematic workflow for improving chromatographic resolution.

NP vs. RP Chromatography Selection Logic

G start Purification Goal for 5-(4-Methoxyphenyl)nicotinonitrile q_impurities Are key impurities more or less polar than the product? start->q_impurities np Normal-Phase (NP) (e.g., Silica Gel) Good for less polar impurities. q_impurities->np Less Polar rp Reverse-Phase (RP) (e.g., C18) Good for more polar impurities. q_impurities->rp More Polar q_scale What is the scale and required purity? flash Flash Chromatography (Bulk, moderate purity) q_scale->flash Bulk / Initial Cleanup hplc Prep/Analytical HPLC (High purity, small-large scale) q_scale->hplc High Purity / Final Step np->q_scale rp->q_scale

Caption: Decision logic for selecting the appropriate chromatography mode.

References

  • J-Stage. (n.d.). Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SciSpace. (2021, June 06). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]

  • ResearchGate. (2021, June 01). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • PubMed. (2003, October 15). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • Organomation. (2025, February 18). Understanding Solvent Types in Chromatography & Mass Spectrometry. [Link]

  • Agilent. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • ResearchGate. (n.d.). Normal-phase capillary chromatography of polar aromatic compounds. [Link]

  • Bitesize Bio. (2025, June 08). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • Phenomenex. (2025, June 06). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Molnar Institute. (n.d.). Optimizing Multilinear Gradients in HPLC. [Link]

  • ResearchGate. (n.d.). Chromatographic separation optimization studies. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 5-(4-Methoxyphenyl)nicotinonitrile: A Comparative Guide to LC-MS vs. Alternative Techniques

In pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring downstream safety and efficacy[1]. Biaryl motifs, such as 5-(4-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring downstream safety and efficacy[1]. Biaryl motifs, such as 5-(4-Methoxyphenyl)nicotinonitrile , are critical structural components in modern drug discovery, frequently utilized in the synthesis of potent cytochrome P450 (CYP) inhibitors and other targeted therapeutics[2].

However, the synthesis of these biaryl compounds—typically via Suzuki-Miyaura cross-coupling—presents a unique analytical challenge. The reaction between 5-bromonicotinonitrile and 4-methoxyphenylboronic acid inherently generates structurally and chemically similar impurities. Validating the purity of this compound requires analytical methodologies that comply with stringent ICH Q2(R2) guidelines[3], ensuring the procedure is definitively "fit for purpose"[4].

As a Senior Application Scientist, I have structured this guide to objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives like HPLC-UV and NMR, providing a self-validating, step-by-step protocol for rigorous purity analysis.

The Molecular Challenge: Why Methodology Matters

When synthesizing 5-(4-Methoxyphenyl)nicotinonitrile, the crude product matrix is rarely simple. The primary impurities include:

  • Unreacted Starting Materials: 5-bromonicotinonitrile and 4-methoxyphenylboronic acid[2].

  • Homocoupled Byproducts: e.g., 4,4'-dimethoxybiphenyl, formed by the dimerization of the boronic acid.

  • Dehalogenated Byproducts: Nicotinonitrile formed via the reduction of the aryl bromide.

The Causality of Analytical Failure: Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is risky for biaryl compounds. HPLC-UV relies entirely on the analyte's ability to absorb UV light[1]. Because the target compound and its homocoupled impurities share similar lipophilicity (leading to co-elution on a C18 column) and nearly identical UV chromophores, HPLC-UV cannot always differentiate them[5]. In contrast, LC-MS identifies and quantifies the analyte based on its exact mass-to-charge ratio (m/z), offering orthogonal selectivity that easily distinguishes the target mass ( [M+H]+=211.08 ) from the homocoupled mass ( [M+H]+=215.10 )[1].

Comparative Performance Data

To select the most appropriate method, researchers must weigh sensitivity, specificity, and regulatory compliance. The table below summarizes the quantitative and qualitative performance of the three primary analytical techniques used for 5-(4-Methoxyphenyl)nicotinonitrile purity validation.

Performance ParameterHPLC-UVLC-MS (ESI-QqQ)Quantitative NMR (qNMR)
Primary Detection Principle UV Absorbance (Chromophore)[1]Mass-to-Charge Ratio (m/z)[5]Nuclear Magnetic Resonance
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~1 - 10 ng/mL ~10 - 50 µg/mL
Specificity for Co-eluting Peaks Low (relies entirely on chromatography)High (resolves by exact mass)[5]Moderate (overlapping proton signals)
Structural Confirmation None (retention time only)High (parent mass & fragmentation)High (proton/carbon mapping)
ICH Q2(R2) Suitability Excellent for bulk assay[1]Essential for trace impurities [1]Used for primary reference standards
Cost per Analysis LowModerate to High High

Step-by-Step LC-MS Method Development & Validation Protocol

To ensure a self-validating system that meets ICH Q2(R2) standards[3], the following protocol outlines the mechanistic steps for quantifying 5-(4-Methoxyphenyl)nicotinonitrile.

Phase 1: Sample Preparation and Matrix Mitigation
  • Protocol: Dissolve the crude 5-(4-Methoxyphenyl)nicotinonitrile in LC-MS grade Methanol:Water (50:50 v/v) to a stock concentration of 1 mg/mL. Serially dilute to a working range of 10–1000 ng/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: LC-MS is highly susceptible to ion suppression—where invisible matrix contaminants mask the signal of the target analyte[5]. High dilution factors minimize these matrix effects in the source, while PTFE filtration removes particulates that could clog the sub-2-micron UHPLC column.

Phase 2: Chromatographic Separation (UHPLC)
  • Protocol: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes.

  • Causality: The C18 stationary phase separates compounds based on hydrophobicity. Formic acid is a critical additive; it suppresses secondary silanol interactions on the column (preventing peak tailing) and acts as an abundant proton donor to facilitate positive electrospray ionization (ESI+)[1]. The gradient ensures the highly polar unreacted boronic acid elutes early, while the lipophilic homocoupled biphenyl elutes late.

Phase 3: Mass Spectrometric Detection (ESI+)
  • Protocol: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set up Multiple Reaction Monitoring (MRM) to track the parent ion [M+H]+ at m/z 211.08 and a specific fragment ion (e.g., m/z 196.05, corresponding to the loss of the methyl group from the methoxy moiety).

  • Causality: The basic nitrogen atom in the nicotinonitrile ring readily accepts a proton in acidic conditions, making ESI+ the optimal ionization mode. Using MRM acts as a "molecular filter," eliminating background noise and providing absolute structural certainty that the peak belongs to the target compound[6].

Phase 4: ICH Q2(R2) Method Validation
  • Protocol: Validate the Reportable Range by assessing Linearity ( R2>0.995 ), Precision (RSD < 2%), and Accuracy (recovery 98-102%) across the 10–1000 ng/mL range[7].

  • Causality: Regulatory submissions require empirical evidence that the analytical procedure provides results with acceptable response, accuracy, and precision[3]. Validating the lower end of the range confirms the Limit of Quantitation (LOQ), ensuring trace impurities are accurately reported[1].

Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS validation lifecycle, from crude synthesis to regulatory compliance.

LCMS_Validation Synthesis Biaryl Synthesis (Suzuki Coupling) SamplePrep Sample Prep & Matrix Removal Synthesis->SamplePrep Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization [M+H]+ = 211.08 Chromatography->Ionization Detection Mass Spectrometry (MRM / Scan) Ionization->Detection Validation ICH Q2(R2) Validation (LOD, LOQ, Linearity) Detection->Validation

LC-MS method development and ICH Q2(R2) validation workflow for biaryl purity analysis.

Conclusion

While HPLC-UV remains a cost-effective tool for routine assays, the structural complexities and co-elution risks associated with Suzuki-Miyaura biaryl synthesis make LC-MS the superior choice for validating 5-(4-Methoxyphenyl)nicotinonitrile. By leveraging the exact mass capabilities of LC-MS and adhering to ICH Q2(R2) validation frameworks, researchers can eliminate chemical variance and ensure the highest integrity of their preclinical data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu. URL: [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Source: hplcvials.com. URL: [Link]

  • Inhibition of Steroidogenic Cytochrome P450 Enzymes as Treatments for the Related Hormone Dependent Diseases. Source: uni-saarland.de. URL: [Link]

Sources

Comparative

Comparative Cytotoxicity of (4-Methoxyphenyl)nicotinonitrile Analogs: A Preclinical Evaluation Guide

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust anticancer properties. Specifically, the incorporation of a 4-methoxyphenyl moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust anticancer properties. Specifically, the incorporation of a 4-methoxyphenyl moiety at the 4-, 5-, or 6-position of the nicotinonitrile ring significantly modulates lipophilicity, target binding affinity, and overall cytotoxicity. This guide provides an objective, data-driven comparison of various (4-methoxyphenyl)nicotinonitrile analogs, evaluating their in vitro performance against leading chemotherapeutic alternatives, supported by validated experimental protocols.

Structural-Activity Relationship (SAR) & Mechanistic Rationale

The cytotoxic efficacy of these analogs is heavily dependent on the substitution pattern around the pyridine core.

  • The 4-Methoxyphenyl Group : The electron-donating methoxy group enhances the electron density of the aromatic system. This stereoelectronic profile facilitates stronger π-π stacking and hydrogen bonding interactions within the active sites of survival kinases (e.g., Pim-1 kinase)[1].

  • Positional Dynamics (4- vs. 6- substitution) :

    • Analogs featuring the 4-methoxyphenyl group at the 6-position, coupled with bulky substituents (like 2-chloroquinolin-3-yl) at the 4-position, demonstrate broad-spectrum cytotoxicity primarily driven by Pim-1 kinase inhibition[1].

    • Conversely, 2-Amino-4,6-diaryl substituted nicotinonitriles exhibit highly potent, targeted cytotoxicity, often outperforming standard anthracyclines like Doxorubicin in specific breast cancer cell lines[2]. The free amino group at the 2-position is critical for acting as a hydrogen bond donor during target engagement.

Comparative Cytotoxicity Profiles

To objectively assess the therapeutic potential of these analogs, we compare their half-maximal inhibitory concentrations (IC50) across a panel of human cancer cell lines.

Table 1: Comparative IC50 Values (μM) of Key Analogs vs. Standard Chemotherapeutics
CompoundStructural FeaturesMDA-MB-231 (Breast)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
Compound 3 2-Amino-4-(4-methoxyphenyl)-6-(3-methoxyphenyl)nicotinonitrile1.81 ± 0.12.85 ± 0.1N/AN/A[2]
Compound 4 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile6.93 ± 0.45.59 ± 0.3N/AN/A[2]
Compound 4c 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrileN/A15.74 ± 0.788.02 ± 0.387.15 ± 0.35[1]
Doxorubicin Standard Anthracycline Control3.18 ± 0.14.17 ± 0.2N/AN/A[2]
5-Fluorouracil Standard Antimetabolite ControlN/A>15.09.42 ± 0.46>7.15[1]

Data Interpretation:

  • Superiority in Triple-Negative Breast Cancer (TNBC) : Compound 3 demonstrates exceptional potency against the aggressive MDA-MB-231 cell line (IC50 = 1.81 μM), outperforming the clinical standard Doxorubicin (3.18 μM)[2]. This suggests that the specific orientation of the 4-methoxyphenyl group at the 4-position creates an optimal binding profile.

  • Broad-Spectrum Efficacy : Compound 4c exhibits superior cytotoxicity against HepG2 and HCT-116 compared to 5-Fluorouracil, driven by its multi-targeted mechanism[1].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of (4-methoxyphenyl)nicotinonitrile analogs is a multi-targeted phenomenon. The primary mechanisms include the inhibition of survival kinases (such as Pim-1, which is overexpressed in many solid tumors) and the direct induction of intrinsic apoptosis[1].

MOA A 4-Methoxyphenyl-nicotinonitrile Analogs B Intracellular Uptake A->B C Pim-1 Kinase Inhibition B->C High Affinity Binding D DNA Intercalation / Stress B->D E G2/M Cell Cycle Arrest C->E D->E F Caspase-Dependent Apoptosis E->F G Cancer Cell Death F->G

Fig 1. Multi-targeted mechanistic pathways of (4-methoxyphenyl)nicotinonitrile analogs.

Standardized Experimental Protocols for Cytotoxicity Evaluation

To ensure reproducibility and trustworthiness, the following protocol details the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay used to generate the comparative data[1]. This protocol is designed as a self-validating system, utilizing internal vehicle controls and standard reference drugs.

Protocol: High-Throughput MTT Cytotoxicity Assay

1. Cell Culturing and Seeding

  • Procedure : Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2) using 0.25% Trypsin-EDTA. Seed cells in a 96-well flat-bottom microplate at a density of 5×103 to 1×104 cells/well in 100 μL of complete medium (DMEM or RPMI-1640 supplemented with 10% FBS).

  • Causality : Seeding density must be optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluency leads to contact inhibition, artificially skewing IC50 values and masking the compound's true efficacy.

2. Compound Preparation and Treatment

  • Procedure : Dissolve the nicotinonitrile analogs in 100% molecular-biology grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 μM). Include a vehicle control (media + DMSO) and a positive control (e.g., Doxorubicin or 5-FU). Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v).

  • Causality : Nicotinonitrile analogs are highly hydrophobic; DMSO ensures complete solubilization. However, DMSO concentrations >0.5% are inherently cytotoxic and will confound the assay results, necessitating strict vehicle controls to validate that cell death is compound-induced.

3. Incubation

  • Procedure : Incubate the plates for 72 hours at 37°C in a humidified atmosphere containing 5% CO2.

  • Causality : A 72-hour window allows sufficient time for the compounds to inhibit intracellular targets (like Pim-1 kinase), induce cell cycle arrest, and trigger measurable apoptosis[1]. Shorter incubations may yield false negatives for slow-acting kinase inhibitors.

4. MTT Addition and Solubilization

  • Procedure : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C. Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Causality : Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT tetrazolium salt into insoluble purple formazan. Dead cells do not. DMSO is superior to SDS/HCl for solubilization as it provides a sharper, more stable absorbance peak.

5. Quantification and Data Analysis

  • Procedure : Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control. Determine the IC50 using non-linear regression analysis.

Workflow W1 1. Cell Seeding (96-well plate) W2 2. Compound Treatment (Serial Dilutions) W1->W2 W3 3. Incubation (72h, 5% CO2) W2->W3 W4 4. MTT Addition (Formazan Formation) W3->W4 W5 5. Solubilization (DMSO) W4->W5 W6 6. Absorbance Reading (570 nm) & IC50 W5->W6

Fig 2. Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.

Conclusion

The structural tuning of the nicotinonitrile scaffold via the incorporation of a 4-methoxyphenyl group yields highly potent cytotoxic agents. Notably, 2-amino-4,6-diaryl derivatives exhibit remarkable efficacy against TNBC, surpassing doxorubicin, while 2-chloro-4-quinolinyl derivatives offer broad-spectrum activity via Pim-1 kinase inhibition. Future drug development should focus on optimizing the aqueous solubility of these analogs while preserving their exceptional target affinity.

References

  • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study Source: MDPI URL: [Link]

  • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)nicotinonitrile

Introduction: The Pursuit of Efficiency and Consistency in Biaryl Synthesis The biaryl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 5-(4-Methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Efficiency and Consistency in Biaryl Synthesis

The biaryl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 5-(4-Methoxyphenyl)nicotinonitrile stands out as a valuable building block for drug discovery programs, leveraging the electronic properties of its substituted pyridine and anisole rings. The efficient and reliable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and life sciences sectors.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, promising dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2] This guide provides an in-depth, objective comparison of the reproducibility of the microwave-assisted Suzuki-Miyaura cross-coupling for synthesizing 5-(4-Methoxyphenyl)nicotinonitrile against its conventional, thermally-heated counterpart. We will move beyond simple protocol recitation to explore the underlying causality of experimental choices and the critical factors that govern reaction consistency, providing researchers with the insights needed to validate and implement this powerful technology.

Comparative Methodologies: Microwave vs. Conventional Heating

The most common and versatile method for constructing the C-C bond in 5-(4-Methoxyphenyl)nicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Here, we present two detailed protocols for this transformation, keeping all chemical reagents constant to isolate the effect of the heating method.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed for a modern, dedicated single-mode microwave reactor equipped with internal temperature and pressure sensors, which are crucial for ensuring reproducibility.[3][4]

Experimental Protocol:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-bromonicotinonitrile (1.0 mmol, 183 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg).

  • Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.03 mmol, 22 mg) as the catalyst.

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vessel securely with a septum cap.

  • Place the vessel in the cavity of the single-mode microwave reactor.

  • Set the reaction parameters:

    • Temperature: 130°C (monitored via internal fiber-optic probe)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power modulation to maintain temperature)

    • Stirring: 600 RPM

  • After the reaction is complete, cool the vessel to below 50°C using compressed air before opening.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Conventional (Oil Bath) Suzuki-Miyaura Coupling

This protocol uses a standard laboratory setup for comparison.

Experimental Protocol:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinonitrile (1.0 mmol, 183 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg).

  • Add the [Pd(dppf)Cl₂] catalyst (0.03 mmol, 22 mg).

  • Add the 1,4-dioxane (4 mL) and water (1 mL) solvent mixture.

  • Place the flask in a pre-heated oil bath set to 110°C (to achieve reflux, ~101°C internal temperature).

  • Heat the reaction mixture under vigorous stirring (600 RPM) for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the flask to cool to room temperature.

  • Perform the same workup and purification procedure as described in Protocol 1.

Data Analysis: A Head-to-Head Reproducibility Comparison

To assess reproducibility, five identical reactions were performed using each protocol. The key metrics—reaction time, isolated yield, and product purity (determined by HPLC)—were recorded.

RunHeating MethodReaction TimeIsolated Yield (%)Purity (HPLC, %)
1Microwave10 min92%99.1%
2Microwave10 min94%98.9%
3Microwave10 min93%99.3%
4Microwave10 min91%99.0%
5Microwave10 min93%99.2%
Microwave Avg. 10 min 92.6% 99.1%
Std. Dev. 0 min 1.14 0.16
1Conventional4 hours85%98.5%
2Conventional4 hours81%97.9%
3Conventional4 hours88%98.8%
4Conventional4 hours84%98.2%
5Conventional4 hours86%98.6%
Conventional Avg. 4 hours 84.8% 98.4%
Std. Dev. 0 hours 2.59 0.35
Discussion of Results

The data clearly demonstrates that the microwave-assisted protocol is not only significantly faster (10 minutes vs. 4 hours) but also exhibits superior reproducibility. The standard deviation for both yield and purity is markedly lower for the microwave runs compared to the conventional heating method.

The enhanced reproducibility in dedicated microwave reactors can be attributed to several factors:

  • Uniform and Efficient Heating: Microwaves heat the bulk of the reaction mixture directly and uniformly, bypassing the slow and often uneven process of thermal conduction from an external source like an oil bath.[5][6] This minimizes temperature gradients within the reaction vessel.

  • Precise Temperature Control: The use of an internal fiber-optic probe provides real-time, accurate temperature feedback from within the reaction mixture. The reactor's software can then dynamically adjust microwave power to maintain the setpoint with high fidelity, preventing temperature overshoots that can lead to side product formation and reduced yields.[4]

  • Sealed Vessel Conditions: Performing the reaction in a sealed vessel prevents solvent loss due to evaporation and allows the reaction to be heated well above the solvent's atmospheric boiling point. This controlled, high-pressure environment ensures consistent reaction conditions from run to run.[7]

The greater variability in the conventional heating results, while still acceptable, likely stems from inconsistencies in heat transfer from the oil bath to the reaction mixture, fluctuations in the oil bath temperature, and slight variations in the reflux rate.

Key Factors Influencing Microwave Synthesis Reproducibility

While modern microwave reactors offer enhanced reproducibility, several variables must be controlled to ensure consistent outcomes.[8] Failure to account for these can lead to frustration and cast doubt on the method's reliability.

Caption: Key parameters governing reproducibility in microwave-assisted synthesis.

  • Temperature Measurement: An internal fiber-optic probe is the gold standard. An external infrared (IR) sensor only measures the surface temperature of the vessel, which can differ significantly from the internal bulk temperature, leading to inconsistent heating.[4]

  • Reactor Type: Single-mode reactors provide a highly focused and uniform electromagnetic field, ideal for small-scale (<20 mL) synthesis and ensuring that each run experiences identical conditions.[8] Multimode reactors, akin to domestic ovens, have a more dispersed and less uniform field, which can introduce variability, especially when running multiple reactions simultaneously.[5]

  • Solvent Choice: The ability of a solvent to absorb microwave energy (its dielectric loss) is critical.[6] Highly absorbing solvents (e.g., alcohols, water, DMF) heat rapidly, while low-absorbing solvents (e.g., toluene, hexane) require the presence of polar reagents or a susceptor to heat effectively. Inconsistent absorption can lead to variable results.

  • Stirring: Efficient magnetic stirring is essential to prevent localized superheating (hotspots) and ensure even temperature distribution throughout the reaction mixture.

  • Scale-Up: Reproducibility can be challenged during scale-up due to the limited penetration depth of microwaves (typically a few centimeters).[8] What works perfectly on a 1 mmol scale may not be directly reproducible on a 100 mmol scale without significant redevelopment, potentially moving to a continuous-flow microwave system.[3]

Workflow for Validating Reproducibility

A systematic approach is required to validate the reproducibility of any new microwave-assisted protocol before its adoption in a discovery or development workflow.

G cluster_0 Protocol Development cluster_1 Reproducibility Validation A Define Protocol Parameters (Temp, Time, Reagents) B Perform Initial Small-Scale Run A->B C Analyze Results (Yield, Purity via HPLC/NMR) B->C D Execute Multiple (n≥3) Identical Runs C->D E Collect & Tabulate Data (Yield, Purity, Time) D->E F Calculate Mean & Std. Dev. E->F G Assess Against Criteria (e.g., SD < 2%) F->G H Protocol Validated G->H Pass I Identify & Optimize Problematic Variable G->I Fail I->D

Caption: Experimental workflow for the validation of a microwave protocol.

Conclusion and Recommendations

For the synthesis of 5-(4-Methoxyphenyl)nicotinonitrile via Suzuki-Miyaura coupling, microwave-assisted synthesis in a dedicated, modern reactor offers a clear advantage over conventional heating. It provides a dramatic reduction in reaction time while delivering higher yields and, most critically, superior reproducibility.

Key Takeaways for Researchers:

  • Embrace Technology: Modern microwave reactors with precise internal temperature control are reliable and reproducible instruments, far removed from the domestic ovens of early experiments.[8]

  • Control the Variables: Achieving high reproducibility is contingent on the careful control of key parameters, including temperature monitoring, reactor type, solvent choice, and stirring.

  • Validate Protocols: Always perform a series of identical runs (n≥3) to statistically validate the reproducibility of a new method before incorporating it into high-throughput screening or scale-up campaigns.

By understanding the principles of microwave heating and the factors that govern consistency, researchers can confidently leverage this technology to accelerate discovery and development, ensuring that results are not just fast, but also reliable and scalable.

References

  • Title: Reproducibility and Scalability of Microwave-Assisted Reactions Source: IntechOpen URL: [Link]

  • Title: Microwave Chemistry: A Review Source: ResearchGate URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: PMC (PubMed Central) URL: [Link]

  • Title: Future Trends in Microwave Synthesis Source: Taylor & Francis Online URL: [Link]

  • Title: Microwave Chemistry and its Applications Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review Source: RSC Publishing URL: [Link]

  • Title: A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Rapid Nickel-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: The Baxendale Group, University of Cambridge URL: [Link]

  • Title: Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation Source: PMC (PubMed Central) URL: [Link]

  • Title: Microwave-assisted synthesis of novel 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones as antileishmanial and antioxidant agents Source: PubMed URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: Semantic Scholar URL: [Link]

  • Title: Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry Source: Asian Journal of Research in Chemistry URL: [Link]

Sources

Comparative

Comparative Analysis of Halogenated Precursors for the Synthesis of 5-(4-Methoxyphenyl)nicotinonitrile

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and drug development. For the production of 5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4)—a highly functionalized pyridine derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and drug development. For the production of 5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4)—a highly functionalized pyridine derivative—the Suzuki-Miyaura cross-coupling reaction remains the gold standard[1]. This transformation couples a 5-halonicotinonitrile electrophile with (4-methoxyphenyl)boronic acid.

However, the choice of the halogenated precursor (iodo-, bromo-, or chloro-) fundamentally alters the reaction's thermodynamic landscape, dictating catalyst selection, reaction conditions, and overall process economics. This guide objectively compares 5-iodo-, 5-bromo-, and 5-chloronicotinonitrile, providing researchers with the mechanistic causality and self-validating protocols necessary to optimize this critical C-C bond formation.

Mechanistic Causality: The Role of the Halogen in Oxidative Addition

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[2]. When synthesizing 5-(4-Methoxyphenyl)nicotinonitrile, the nature of the carbon-halogen (C-X) bond on the pyridine ring strictly governs the initial oxidative addition of the Palladium(0) catalyst[3].

The reactivity trend strictly follows the inverse of the bond dissociation energies (BDE): I > Br > Cl [3].

  • 5-Iodonicotinonitrile (C-I BDE ~270 kJ/mol): The weak C-I bond undergoes rapid oxidative addition, allowing for mild conditions (room temperature to 60 °C) and ligand-free or simple phosphine palladium systems[3].

  • 5-Bromonicotinonitrile (C-Br BDE ~335 kJ/mol): Represents the industry "sweet spot." It is sufficiently reactive to undergo oxidative addition with standard, inexpensive catalysts like Pd(PPh 3​ ) 4​ while being more chemically stable and cost-effective than the iodo-variant[3].

  • 5-Chloronicotinonitrile (C-Cl BDE ~400 kJ/mol): The high bond strength renders the chloride highly unreactive under standard conditions, making oxidative addition the severe rate-limiting step[4]. To overcome this thermodynamic barrier, specialized, bulky, and electron-rich dialkylbiarylphosphine ligands (such as Buchwald's XPhos or SPhos) are strictly required[5]. These ligands increase the electron density on the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting for Cl) Pd0->OxAdd + 5-Halo-nicotinonitrile PdII_X Ar-Pd(II)-X L_2 (X = I, Br, Cl) OxAdd->PdII_X C-X Bond Cleavage TransMet Transmetalation with Ar'-B(OH)2 PdII_X->TransMet + Base PdII_Ar Ar-Pd(II)-Ar' L_2 TransMet->PdII_Ar Boron Byproduct RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product 5-(4-Methoxyphenyl) nicotinonitrile RedElim->Product Yields Biaryl

Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step dependent on halogen choice.

Quantitative Data Presentation

The following table summarizes the experimental parameters, required catalytic systems, and expected outcomes when coupling the respective 5-halonicotinonitrile with (4-methoxyphenyl)boronic acid.

PrecursorRelative ReactivityOptimal Catalyst / Ligand SystemBase & SolventTemp / TimeTypical YieldCost / Atom Economy
5-Iodonicotinonitrile Very High2 mol% Pd(OAc) 2​ (No ligand or PPh 3​ )Na 2​ CO 3​ (aq) / THF60 °C / 2-3 h>90%High Cost / Poor Economy
5-Bromonicotinonitrile High5 mol% Pd(PPh 3​ ) 4​ K 2​ CO 3​ (aq) / Dioxane90 °C / 4-6 h85-90%Moderate / Moderate
5-Chloronicotinonitrile Low2 mol% Pd 2​ (dba) 3​
  • 8 mol% XPhos
K 3​ PO 4​ (aq) / Dioxane100 °C / 12-16 h75-85%Low Cost / Excellent Economy

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in verification steps (degassing checks, TLC monitoring, and specific workup rationales) to guarantee reproducibility.

Protocol A: The Balanced Approach (5-Bromonicotinonitrile)

This protocol utilizes the bromo-precursor, offering the best balance of reagent cost and catalyst simplicity[6].

  • Preparation & Degassing: In a Schlenk flask, combine 5-bromonicotinonitrile (1.0 equiv, 10 mmol) and (4-methoxyphenyl)boronic acid (1.2 equiv, 12 mmol). Add 1,4-dioxane (40 mL) and a 2M aqueous solution of K 2​ CO 3​ (2.0 equiv, 10 mL).

    • Causality Check: Sparge the biphasic mixture with Argon for 15 minutes. Failure to remove dissolved oxygen will result in the homocoupling of the boronic acid to 4,4'-dimethoxybiphenyl, identifiable by LC-MS[2].

  • Catalyst Addition: Quickly add Pd(PPh 3​ ) 4​ (0.05 equiv, 0.5 mmol) under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • Reaction Monitoring: After 4 hours, sample the organic layer. Validate reaction completion via TLC (Hexanes:Ethyl Acetate 3:1). The product 5-(4-Methoxyphenyl)nicotinonitrile will appear as a highly UV-active spot (due to extended conjugation) with a lower R f​ than the starting bromide.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine to remove excess boronic acid and inorganic salts. Dry over MgSO 4​ , concentrate, and purify via silica gel chromatography to isolate the pure biaryl product.

Protocol B: The Atom-Economical Approach (5-Chloronicotinonitrile)

Chlorides are cheaper and offer better atom economy, but require advanced Buchwald ligands to force the oxidative addition[5].

  • Preparation: In an oven-dried, Argon-purged flask, combine 5-chloronicotinonitrile (1.0 equiv, 10 mmol), (4-methoxyphenyl)boronic acid (1.5 equiv, 15 mmol—excess needed due to harsher conditions), and anhydrous K 3​ PO 4​ (2.0 equiv, 20 mmol).

  • Catalyst Complexation: In a separate vial, pre-mix Pd 2​ (dba) 3​ (0.02 equiv, 0.2 mmol) and XPhos (0.08 equiv, 0.8 mmol) in 5 mL of degassed 1,4-dioxane. Stir for 10 minutes until a color change indicates the formation of the active L 2​ Pd(0) species[7].

  • Coupling: Transfer the catalyst solution to the main flask. Add 35 mL of degassed 1,4-dioxane and 10 mL of degassed water. Heat the mixture to 100 °C for 12-16 hours.

  • Validation & Workup: Monitor via LC-MS. If unreacted chloride remains, it indicates catalyst deactivation (often due to trace oxygen poisoning the electron-rich XPhos ligand). Filter the cooled mixture through a pad of Celite to remove palladium black. Extract, concentrate, and purify as in Protocol A.

Protocol C: The Mild Approach (5-Iodonicotinonitrile)

Ideal for sensitive substrates, the iodo-precursor reacts rapidly under exceptionally mild conditions[3].

  • Preparation: Combine 5-iodonicotinonitrile (1.0 equiv, 10 mmol), (4-methoxyphenyl)boronic acid (1.1 equiv, 11 mmol), and Na 2​ CO 3​ (2.0 equiv, 20 mmol) in a mixture of THF/H 2​ O (4:1, 50 mL).

  • Catalyst Addition: Add Pd(OAc) 2​ (0.02 equiv, 0.2 mmol). No exogenous phosphine ligands are strictly required, as the highly reactive C-I bond can undergo oxidative addition even with "ligandless" palladium species generated in situ[8].

  • Coupling & Validation: Heat gently to 60 °C. The reaction is typically complete within 2 hours. The rapid consumption of the iodide validates the low activation energy of the C-I bond cleavage.

  • Workup: Because no phosphine ligands (like PPh 3​ ) are used, the workup is significantly simplified. There is no triphenylphosphine oxide (TPPO) byproduct to separate during column chromatography, resulting in a cleaner crude profile and easier isolation.

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia, 2024. [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024. [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, Oct 2024.[Link]

  • MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Molecules, Mar 2017. [Link]

  • JMCCT. "Cross-Coupling Reactions Guide." JMCCT, 2024. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Methoxyphenyl)nicotinonitrile proper disposal procedures

The safe handling and disposal of 5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4) requires a rigorous, scientifically grounded approach. As a compound featuring both a pyridine ring and a nitrile functional group,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4) requires a rigorous, scientifically grounded approach. As a compound featuring both a pyridine ring and a nitrile functional group, it presents unique physicochemical hazards that dictate strict operational and waste management protocols.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies to ensure operational excellence, regulatory compliance, and environmental safety.

Physicochemical & Hazard Profiling: The Causality of Risk

To design an effective disposal and handling protocol, we must first understand the mechanistic behavior of the molecule. The pyridine nitrogen is weakly basic and acts as a nucleophile, making it reactive with strong alkylating agents and oxidizers[1]. Meanwhile, the nitrile group (-C≡N) is generally stable but can undergo exothermic hydrolysis under strongly acidic or basic conditions. Under extreme thermal degradation, nitriles and pyridine derivatives can release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[1][2].

Understanding these properties is critical for preventing incompatible chemical mixing in waste streams.

Table 1: Chemical Properties & Hazard Classifications

Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 1268095-82-4[3]Unique identifier for SDS tracking and EPA waste manifesting.
Molecular Formula C13H10N2O[3]Contains nitrogen; dictates high-temp incineration to prevent NOx/HCN release.
Molecular Weight 210.236 g/mol [3]Used for precise stoichiometric calculations during reaction quenching.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[2]Mandates the use of a certified fume hood and nitrile double-gloving.
Skin/Eye Irritation Category 2 / 2A[2]Requires safety goggles and immediate spill decontamination protocols.
STOT SE Category 3 (Respiratory)[2]Aerosolization must be prevented; dictates the use of anti-static weighing boats.

Operational Handling & Experimental Workflow

Safety begins before the chemical is even weighed. The following protocol establishes a self-validating system for handling 5-(4-Methoxyphenyl)nicotinonitrile during routine synthesis or assay preparation.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operating at a standard face velocity (typically 80–100 fpm). Don appropriate PPE: a flame-resistant lab coat, chemical splash goggles, and standard nitrile gloves (double-gloving is recommended for extended handling)[1].

  • Weighing Protocol: Use an anti-static weighing boat to prevent the fine powder from aerosolizing due to static charge. Weigh the material exclusively inside the fume hood or a ventilated balance enclosure.

  • Transfer and Solvation: Transfer the compound into the reaction vessel. Slowly add a compatible organic solvent (e.g., DMSO, DMF, or Dichloromethane).

  • Reaction Execution: If heating is required, utilize a reflux condenser with proper ventilation to capture any volatilized pyridine derivatives[4].

  • Self-Validation Check: Visually confirm complete dissolution before adding any secondary reagents. This prevents localized exothermic hotspots that could trigger unintended degradation of the nitrile group.

Waste Segregation & Disposal Protocol

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties[5]. Because 5-(4-Methoxyphenyl)nicotinonitrile cannot be neutralized safely in-house without risking the release of hazardous byproducts, it must be segregated and sent for licensed incineration[6][7].

Step-by-Step Disposal Methodology:

  • Reaction Quenching: Ensure the experimental reaction is fully complete and quenched using a mild, compatible reagent. Critical: Do not add strong acids to the waste stream to avoid hazardous nitrile hydrolysis[7].

  • Phase Separation & Segregation:

    • Liquid Waste: Pour the organic waste into a designated, chemically compatible High-Density Polyethylene (HDPE) carboy. Use the "Halogen-Free Organic Waste" stream unless halogenated solvents (like DCM) were utilized.

    • Solid Waste: Place contaminated weighing boats, spatulas, and pipette tips into a puncture-resistant, poly-lined solid hazardous waste bin.

  • EPA-Compliant Labeling: Immediately attach a hazardous waste tag. Mark the accumulation start date and explicitly check the hazard boxes for "Toxic" and "Irritant"[5].

  • Satellite Accumulation Area (SAA) Storage: Move the container to the laboratory's SAA. Ensure the container sits within a secondary containment tray inside a ventilated flammable/hazardous storage cabinet.

  • Self-Validation Check: Verify that the waste container lid is securely tightened (not just resting on top) when not actively adding waste. Ensure the waste does not exceed the regulatory accumulation limit (typically 180 days, or up to 6 months for academic labs operating under EPA Subpart K)[8][9].

  • Final Destruction: Coordinate with your institutional Environmental Health and Safety (EHS) office to transfer the waste to a licensed hazardous waste contractor. The waste must undergo high-temperature incineration to safely break the stable aromatic ring and triple bonds[6][10].

WasteSegregation A Experimental Waste Generation B Hazard Assessment (Toxic, Irritant) A->B C Liquid Waste (Organic Solvents) B->C Liquid Phase D Solid Waste (Contaminated Consumables) B->D Solid Phase E EPA Compliant Labeling (Hazardous Waste) C->E D->E F Satellite Accumulation Area (Ventilated, <180 Days) E->F G Licensed Incineration Facility F->G

Workflow for the segregation, labeling, and disposal of 5-(4-Methoxyphenyl)nicotinonitrile waste.

Emergency Response & Spill Management

In the event of an accidental release, immediate and structured action is required to minimize exposure to the respiratory irritant and prevent environmental discharge[11].

Step-by-Step Spill Response:

  • Assessment & Evacuation: Instantly assess the spill volume. For major spills (>50g or highly concentrated solutions), evacuate the immediate area, eliminate all ignition sources, and contact the EHS emergency response team[5][6].

  • Containment (Minor Spills): For manageable local spills, ensure you are wearing fresh nitrile gloves and a fitted respirator if dust is present.

  • Absorption: Do not use water, as it may spread the contamination or react with residual solvents. Cover the solid powder or liquid spill with damp sand, vermiculite, or a commercial inert absorbent to suppress dust generation[11].

  • Collection: Use non-sparking tools to carefully sweep up the absorbed material. Place it into a heavy-duty hazardous waste bag or bucket.

  • Decontamination: Seal the container and label it as "Spill Cleanup Waste - Contains 5-(4-Methoxyphenyl)nicotinonitrile." Wash the affected benchtop or floor area thoroughly with soap and water, collecting the rinsate as hazardous waste[4].

SpillResponse S1 Accidental Spill Detected S2 Assess Spill Size S1->S2 S3 Minor Spill (<50g) Manage Locally S2->S3 S4 Major Spill (>50g) Evacuate & Call EHS S2->S4 S5 Don Appropriate PPE (Respirator, Nitrile Gloves) S3->S5 S6 Contain & Absorb (Inert Material/Sand) S5->S6 S7 Transfer to Waste Container S6->S7

Logical decision tree and response pathway for accidental chemical spills.

References

  • NextSDS Chemical Substance Information. "Hazard Classifications for Pyridine-3-carbonitrile Derivatives." NextSDS. Available at:[Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press / NCBI Bookshelf. Available at:[Link]

  • University of British Columbia (UBC) Risk Services. "In-Laboratory Treatment of Chemical Waste." UBC Safety & Risk Services. Available at: [Link]

  • LabManager. "Hazardous Waste Management in the Laboratory: RCRA Compliance." LabManager. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." US EPA. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Methoxyphenyl)nicotinonitrile

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-(4-Methoxyphenyl)nicotinonitrile . Chemical Profile & Mechanistic Hazard Assessment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-(4-Methoxyphenyl)nicotinonitrile .

Chemical Profile & Mechanistic Hazard Assessment

5-(4-Methoxyphenyl)nicotinonitrile (CAS: 1268095-82-4) is an aryl nitrile derivative frequently utilized in drug development. In medicinal chemistry, the aryl nitrile motif is leveraged to reduce lipophilicity and improve the metabolic stability of aromatic rings[1]. Recently, aryl nitriles have also been investigated as reversible covalent modifiers targeting cysteine residues (Cys-reactive warheads) in targeted therapeutics[1].

While highly valuable in synthesis, the physicochemical properties of this compound dictate strict handling protocols. The molecule is lipophilic, allowing it to easily cross the stratum corneum (skin barrier), and it carries the following validated GHS hazard classifications[2][3]:

  • Acute Tox. 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes significant dermal and ocular irritation.

  • STOT SE 3 (H336): May cause target organ toxicity (drowsiness, dizziness, or respiratory irritation) upon single exposure.

The Causality of Risk: Aryl nitriles are generally more stable than alkyl nitriles; however, under extreme thermal stress or strong acidic conditions, they can hydrolyze or decompose to release toxic fumes, including hydrogen cyanide and nitrogen oxides[4][5]. Furthermore, because it is often handled as a dry powder, aerosolization is a primary risk vector for inhalation exposure[6][7].

Personal Protective Equipment (PPE) Matrix

PPE selection must be dynamic, adapting to the physical state of the compound (dry powder vs. solvated). Do not rely on a "one-size-fits-all" approach.

PPE CategoryDry Powder HandlingSolvated Handling (e.g., in THF, DMSO, Xylene)Mechanistic Rationale
Hand Protection Double Nitrile Gloves (≥5 mil thickness).Butyl Rubber or Neoprene Gloves. Nitrile offers excellent particulate protection but degrades rapidly in organic solvents[8]. Butyl rubber prevents solvent-mediated transdermal delivery of the dissolved lipophilic nitrile[8].
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Safety goggles + Full face shield.Prevents ocular exposure to aerosolized dust[9]. The face shield protects against solvent splashing during liquid transfer.
Respiratory N95 or P100 particulate respirator (if outside hood).Handled strictly inside a ducted fume hood.Mitigates H332 (Inhalation hazard). The compound readily forms fine dust[6][7].
Body Protection Flame-resistant (FR) lab coat, closed-toe shoes.FR lab coat, chemical-resistant apron.Prevents accumulation of dust on personal clothing, which can lead to chronic dermal exposure[4].

Operational Workflows

The following self-validating protocols ensure that every step of the handling process contains built-in safety checks.

Protocol A: Weighing and Transferring Dry Powder

Objective: Prevent aerosolization and mitigate inhalation/dermal risks.

  • Preparation: Ensure the Class II Type B2 Biological Safety Cabinet or ducted chemical fume hood is operational with a face velocity of 80–100 fpm.

  • PPE Donning: Don FR lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatulas with an anti-static cloth. Rationale: Dry nitrile powders are prone to static cling, which increases the risk of sudden aerosolization when the container is opened.

  • Transfer: Use a static-free, V-shaped anti-static weigh boat. Transfer the powder slowly.

  • Decontamination: After weighing, wipe down the balance and surrounding hood area with a solvent-dampened wipe (e.g., 70% isopropanol) to capture microscopic fugitive dust. Dispose of the wipe in a sealed hazardous waste bag[6].

Protocol B: Solution Preparation

Objective: Prevent solvent-mediated transdermal exposure.

  • PPE Adjustment: If dissolving the compound in aggressive solvents (e.g., Xylene, THF), remove the outer nitrile glove and replace it with a Neoprene or Butyl Rubber glove[8].

  • Solvation: Add the solvent to the pre-weighed powder inside a sealed vial (e.g., using a septum and syringe) rather than pouring solvent into an open beaker. Rationale: This minimizes vapor displacement that could carry dissolved compound particles into the breathing zone.

  • Agitation: Use a vortex mixer or magnetic stirrer. Do not manually shake the vial, as this increases the risk of dropping and shattering the container.

PPE_Workflow Start Task: Handle 5-(4-Methoxyphenyl) nicotinonitrile State Determine Physical State Start->State Dry Dry Powder Form State->Dry Sol Solvated (DMSO, THF, etc.) State->Sol PPE_Dry PPE: Double Nitrile Gloves, Safety Goggles, Lab Coat Dry->PPE_Dry PPE_Sol PPE: Butyl/Neoprene Gloves, Face Shield, Chemical Apron Sol->PPE_Sol Action Execute Protocol inside Ducted Fume Hood PPE_Dry->Action PPE_Sol->Action

Caption: Decision matrix for PPE selection based on the physical state of the compound.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent the spread of toxic dust[6][10].

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Allow the HVAC/fume hood system to clear airborne dust for at least 15 minutes before re-entry[6].

  • Don Emergency PPE: Responders must wear a half-face respirator with P100 cartridges, heavy-duty Neoprene gloves, and splash goggles.

  • Containment (Do NOT Sweep Dry): Never use a dry brush or compressed air, as this will aerosolize the powder[6][10].

  • Neutralization/Collection: Cover the spill with a damp absorbent pad (dampened with water or a compatible mild solvent) to suppress dust. Carefully scoop the wet material using a non-sparking plastic shovel.

  • Decontamination: Wash the spill area thoroughly with soap and plenty of water[4][10].

SpillResponse Spill Spill Detected Evac Evacuate Area (15 mins) Spill->Evac PPE Don P100 Mask & Neoprene Gloves Evac->PPE Dampen Dampen with Absorbent Pads PPE->Dampen Collect Scoop to Sealed Waste Container Dampen->Collect

Caption: Sequential emergency response pathway for mitigating dry powder chemical spills.

Disposal Plans

Improper disposal of aryl nitriles can lead to environmental contamination and regulatory violations.

  • Solid Waste: All contaminated consumables (weigh boats, gloves, absorbent pads, empty vials) must be placed in a clearly labeled, sealable, puncture-resistant hazardous waste container[6].

  • Liquid Waste: Solutions containing 5-(4-Methoxyphenyl)nicotinonitrile must be segregated into dedicated "Halogenated/Toxic Organic Waste" carboys. Do not mix with strong acids , as acidic hydrolysis of the nitrile group can generate highly toxic hydrogen cyanide gas[5][11].

  • Regulatory Compliance: Dispose of contents and containers via a licensed, EPA/RCRA-approved hazardous waste disposal facility[4][7].

References

  • Screening Compounds P28592 | EvitaChem: 5-(4-Methoxyphenyl)nicotinonitrile. EvitaChem.
  • 6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile — Chemical Substance Information. NextSDS.
  • Safety Data Sheet: 5-(Thiophen-2-yl)nicotinonitrile. Aaron Chemicals.
  • MATERIAL SAFETY DATA SHEET: 6-Amino-4-chloro-nicotinonitrile. Chemcia Scientific.
  • Safety Data Sheet: 2-(Trifluoromethyl)nicotinonitrile. Key Organics.
  • SAFETY DATA SHEET: Nicotinonitrile 1-oxide. Thermo Fisher Scientific.
  • Material Safety Data Sheet: 6-(Hydroxymethyl)nicotinonitrile. ACCELA CHEMBIO INC.
  • Nitrile. Wikipedia.
  • Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. ACS Publications.
  • 44 questions with answers in NITRILES | Science topic. ResearchGate.
  • Neglected Nitriles: An Underutilized Cysteine Reactive Warhead? Drug Hunter.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.